molecular formula C5H9ClF3NO B1424408 2-(Trifluoromethyl)morpholine hydrochloride CAS No. 1196152-51-8

2-(Trifluoromethyl)morpholine hydrochloride

Cat. No.: B1424408
CAS No.: 1196152-51-8
M. Wt: 191.58 g/mol
InChI Key: INIKTCFEWCCJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Trifluoromethyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Trifluoromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKTCFEWCCJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-51-8
Record name Morpholine, 2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Process Development

Executive Summary

2-(Trifluoromethyl)morpholine hydrochloride is a high-value fluorinated heterocyclic building block used extensively in modern drug discovery.[1] It serves as a bioisostere for the canonical morpholine ring, offering a strategic advantage: the trifluoromethyl (


) group at the C2 position significantly modulates the physicochemical properties of the parent heterocycle.[1] This modification lowers basicity, enhances lipophilicity, and blocks metabolic "soft spots," thereby improving the pharmacokinetic (PK) profile of lead compounds.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and application.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of the electron-withdrawing


 group creates a distinct electronic environment compared to unsubstituted morpholine.[1]
Identity Matrix[1]
ParameterData
IUPAC Name 2-(Trifluoromethyl)morpholine hydrochloride
Common Name 2-TFM-Morpholine HCl
Molecular Formula

Molecular Weight 191.58 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
CAS Registry Numbers (Stereochemical Specificity)

Note: Commercial catalogs often vary.[1] The numbers below represent the primary Chemical Abstracts Service registry identifiers.

ConfigurationCAS NumberNote
Racemic (±) 1196153-17-7 Most common for initial SAR screening.[1]
(S)-Enantiomer 1196156-34-7 Preferred for chiral resolution studies.[1]
(R)-Enantiomer 1196156-38-1 Counter-enantiomer.[1]
Free Base (Rac) 1022055-68-0 Unstable to oxidation; stored as HCl salt.[1]

The "Fluorine Effect": Mechanistic Rationale

The decision to substitute a morpholine with a 2-trifluoromethylmorpholine is rarely arbitrary.[1] It is a calculated move to alter the Acid Dissociation Constant (pKa) and Metabolic Stability .[1]

Basicity Modulation (pKa Shift)

The strong electron-withdrawing nature (


 effect) of the 

group inductively pulls electron density away from the secondary amine nitrogen.[1]
  • Morpholine pKa: ~8.3[1]

  • 2-

    
    -Morpholine pKa:  ~6.0
    

Impact: At physiological pH (7.4), unsubstituted morpholine is largely protonated (cationic), limiting passive membrane permeability.[1] The 2-


 analog exists in a higher fraction of the neutral free-base form, significantly enhancing blood-brain barrier (BBB) penetration and oral bioavailability.[1]
Metabolic Blocking

The C2 and C3 positions of morpholine are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation).[1] The steric bulk and strong C-F bonds of the


 group at C2 sterically and electronically inhibit Cytochrome P450-mediated oxidation at this site.[1]

FluorineEffect cluster_0 Structural Modification cluster_1 Physicochemical Outcome cluster_2 Biological Benefit Morph Morpholine Scaffold CF3 Add 2-CF3 Group Morph->CF3 Target 2-(CF3)morpholine CF3->Target pKa pKa Lowering (8.3 -> 6.0) Target->pKa LogP LogP Increase (Lipophilicity) Target->LogP Metab Metabolic Blockade (C2 Oxidation) Target->Metab Perm Enhanced Permeability pKa->Perm Increased Neutral Fraction LogP->Perm HalfLife Extended Half-Life (t1/2) Metab->HalfLife

Figure 1: The mechanistic cascade of the "Fluorine Effect," illustrating how structural modification translates to biological advantage.[1]

Synthetic Routes & Process Chemistry

The most robust synthesis, scalable to multigram quantities, involves the ring-opening of 2-(trifluoromethyl)oxirane followed by cyclization.[1] This route is preferred over the reduction of morpholinones due to milder conditions and higher atom economy.[1]

Primary Synthetic Pathway[1]
  • Ring Opening: Reaction of 2-(trifluoromethyl)oxirane with 2-aminoethanol (or N-protected derivatives).[1]

  • Cyclization: Intramolecular etherification (often Mitsunobu or acid-mediated).[1]

  • Salt Formation: Precipitation with anhydrous HCl to ensure stability.[1]

SynthesisWorkflow Start Start: 2-(Trifluoromethyl)oxirane Step1 Step 1: Regioselective Ring Opening (Formation of Diol) Start->Step1 Reagent1 Reagent: N-Benzylaminoethanol Reagent1->Step1 Step2 Step 2: Cyclization (H2SO4 or Mitsunobu) Step1->Step2 Inter Intermediate: N-Benzyl-2-(CF3)morpholine Step2->Inter Step3 Step 3: Hydrogenolysis (Pd/C, H2) (Deprotection) Inter->Step3 Step4 Step 4: HCl Salt Formation (Et2O/HCl) Step3->Step4 Final Product: 2-(CF3)morpholine HCl Step4->Final

Figure 2: The scalable synthetic workflow from trifluoromethyloxirane to the stable hydrochloride salt.

Detailed Experimental Protocol (Self-Validating)

Disclaimer: This protocol describes a generalized high-purity synthesis adapted from Shcherbatiuk et al. (2013). Always perform a risk assessment before handling fluorinated epoxides.

Step-by-Step Methodology

Phase A: Precursor Assembly

  • Setup: Charge a flame-dried round-bottom flask with N-benzylaminoethanol (1.0 equiv) and DCM. Cool to 0°C.[1][3]

  • Addition: Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise. The reaction is exothermic; control temperature <5°C to prevent polymerization.[1]

  • Validation Point 1 (TLC): Monitor consumption of the amine. The product (diol) will appear as a more polar spot.[1]

Phase B: Cyclization (The Critical Step)

  • Acid Cyclization: Treat the crude diol with concentrated

    
     at 0°C, then heat to 140°C for 2 hours. (Alternatively, use Mitsunobu conditions for milder processing).
    
  • Workup: Pour onto crushed ice, basify with NaOH to pH 10, and extract with EtOAc.

  • Validation Point 2 (NMR): Check crude

    
     NMR. The disappearance of hydroxyl protons and the formation of the morpholine ring protons (3.0–4.0 ppm region) confirms cyclization.[1]
    

Phase C: Deprotection & Salt Formation [1]

  • Hydrogenation: Dissolve the N-benzyl intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).[1] Stir under

    
     (1 atm) for 12 hours.
    
  • Filtration: Remove catalyst via Celite.[1]

  • Salting Out: Cool the filtrate to 0°C. Add 2M HCl in diethyl ether dropwise.

  • Isolation: The white precipitate is 2-(trifluoromethyl)morpholine hydrochloride .[1] Filter and wash with cold ether.[1]

Quality Control Specifications

To ensure the reagent is "Drug Discovery Grade," it must pass these checks:

TestAcceptance CriteriaMethod
Purity >97%HPLC (210 nm)
Identity (

NMR)
Consistent structureDMSO-

Identity (

NMR)
Single peak ~ -76 ppmDMSO-

(Internal standard)
Water Content <1.0%Karl Fischer
Chiral Purity >98% ee (if chiral)Chiral HPLC (Daicel Chiralpak)

Handling & Safety (GHS)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base rapidly absorbs

    
     from air to form carbamates; the HCl salt is stable but must be kept dry.[1]
    

References

  • Shcherbatiuk, A. V., et al. (2013).[1][4] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][4] [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • PubChem Database. (2024).[1] "2-(Trifluoromethyl)morpholine hydrochloride (Compound Summary)." National Library of Medicine.[1] [1]

  • Enamine Ltd. (2024).[1] "Trifluoromethyl Morpholines: Building Blocks." [1]

Sources

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of 2-(Trifluoromethyl)morpholine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the precise determination and contextual importance of its molecular weight. We will dissect the molecular formula, provide a step-by-step calculation of the molecular weight based on constituent atomic masses, and discuss the critical role this parameter plays in experimental design and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound's core physicochemical properties.

Chemical Identity and Structure

Before calculating its molecular weight, it is essential to establish the precise chemical identity of 2-(Trifluoromethyl)morpholine hydrochloride. This compound is a morpholine derivative where a hydrogen atom at the 2-position is substituted with a trifluoromethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

  • Compound Name: 2-(Trifluoromethyl)morpholine hydrochloride[1][2]

  • Synonyms: 2-(trifluoromethyl)morpholine HCl, Morpholine, 2-(trifluoromethyl)-, hydrochloride (1:1)[3]

  • CAS Number: 1196152-51-8[1][2][3][4]

  • Molecular Formula: C₅H₉ClF₃NO[2][3][5][6]

The molecular formula consolidates the atoms of the parent molecule (C₅H₈F₃NO) and hydrochloric acid (HCl).

Molecular Structure Diagram

The structure consists of a saturated six-membered morpholine ring containing one oxygen and one nitrogen atom. The trifluoromethyl (-CF₃) group is attached to the carbon atom adjacent to the nitrogen. The hydrochloride salt is formed by the protonation of the morpholine nitrogen.

Caption: 2D structure of 2-(Trifluoromethyl)morpholine Hydrochloride.

Molecular Weight Determination: A Foundational Calculation

The molecular weight (MW) is a fundamental property derived from the molecular formula. It represents the sum of the atomic weights of all constituent atoms in one molecule. For quantitative applications in chemistry, such as reaction stoichiometry and solution preparation, an accurate MW is indispensable.

The molecular formula C₅H₉ClF₃NO is broken down by element to calculate the molecular weight. The calculation uses the standard atomic weights of each element.

Data Summary: Calculation of Molecular Weight
ElementAtomic SymbolStandard Atomic Weight ( g/mol )Atom Count in FormulaSubtotal ( g/mol )
CarbonC12.011560.055
HydrogenH1.00899.072
ChlorineCl35.453135.453
FluorineF18.998356.994
NitrogenN14.007114.007
OxygenO16.000116.000
Total 20 191.581

The calculated molecular weight of 191.581 g/mol is in excellent agreement with values reported in chemical databases and by commercial suppliers, which are typically cited as 191.58 g/mol or 191.579 g/mol .[1][2][5] This consistency validates the molecular formula and the fundamental calculation.

Monoisotopic Mass vs. Molecular Weight

It is crucial for researchers, particularly those using mass spectrometry, to distinguish between average molecular weight (calculated above) and monoisotopic mass.

  • Molecular Weight (Average Mass): A weighted average of the masses of all naturally occurring isotopes of the elements in the formula.

  • Monoisotopic Mass: The mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

The monoisotopic mass for C₅H₉ClF₃NO is approximately 191.0324761 Da .[3][5] High-resolution mass spectrometry (HRMS) instruments can resolve isotopic peaks and will report values corresponding to the monoisotopic mass. Misinterpretation of HRMS data using the average molecular weight can lead to incorrect elemental composition assignments.

Practical Application and Scientific Rationale

The accurate molecular weight is not merely a theoretical value; it is a cornerstone of reproducible experimental science. Its application is foundational in nearly every phase of the research and development workflow.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol demonstrates the direct application of molecular weight in a common laboratory procedure.

Objective: To prepare 10 mL of a 10 mM stock solution of 2-(Trifluoromethyl)morpholine hydrochloride.

Methodology:

  • Calculate Required Mass:

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation: Mass = (0.010 mol/L) x (0.010 L) x (191.58 g/mol ) = 0.019158 g

    • Conversion: 0.019158 g = 19.16 mg

  • Weighing the Compound:

    • Using an analytical balance, carefully weigh out approximately 19.2 mg of 2-(Trifluoromethyl)morpholine hydrochloride onto weighing paper. The causality for using a four-place analytical balance is to ensure the precision required for creating an accurate stock concentration, which directly impacts the reliability of downstream dose-response experiments.

  • Dissolution:

    • Transfer the weighed solid into a 15 mL conical tube or a 10 mL volumetric flask.

    • Add a portion of the desired solvent (e.g., DMSO or water), vortex or sonicate until the solid is completely dissolved. The choice of solvent is dictated by the compound's solubility and compatibility with the subsequent assay.

  • Final Volume Adjustment:

    • Carefully add the solvent to reach a final volume of 10.0 mL. If using a volumetric flask, the bottom of the meniscus should align with the calibration mark. This step is critical for ensuring the final concentration is accurate.

Workflow Integration Diagram

The molecular weight is a critical parameter that connects the synthesis, characterization, and application phases of chemical research.

cluster_workflow Role of Molecular Weight in R&D Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Verify Identity StockPrep Stock Solution Preparation Characterization->StockPrep Input: Confirmed MW (e.g., 191.58 g/mol) Assay Biological / Chemical Assay StockPrep->Assay Accurate Dosing Assay->Synthesis Iterative Optimization

Caption: The central role of Molecular Weight in a typical R&D workflow.

Conclusion

The molecular weight of 2-(Trifluoromethyl)morpholine hydrochloride is determined to be 191.58 g/mol . This value, derived from its molecular formula C₅H₉ClF₃NO, is a cornerstone for all quantitative work involving this compound. From ensuring correct stoichiometry in synthetic reactions to enabling the preparation of precise concentrations for biological screening, a thorough understanding and correct application of this fundamental parameter are essential for scientific integrity and the generation of reliable, reproducible data in drug discovery and development.

References

  • Ark Pharma Scientific Limited. 2-(trifluoromethyl)morpholine hydrochloride | CAS:1196152-51-8.

  • Lead Sciences. 2-(Trifluoromethyl)morpholine hydrochloride.

  • Guidechem. 2-Trifluoromethyl-morpholine hydrochloride 1196152-51-8 wiki.

  • Chem-Space. 2-(trifluoromethyl)morpholine hydrochloride - CAS:1196152-51-8.

  • PubChem. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203.

  • CymitQuimica. (2S)-2-(trifluoromethyl)morpholine hydrochloride.

Sources

Technical Monograph: 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthetic Logic, and Medicinal Utility [1]

Executive Summary

This technical guide profiles 2-(Trifluoromethyl)morpholine hydrochloride , a critical fluorinated heterocycle in modern drug discovery.[1] Unlike unsubstituted morpholine, the introduction of the trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the molecule's electronic and steric landscape.[1] This modification serves three primary medicinal chemistry objectives: modulation of basicity (pKa), enhancement of lipophilicity (LogP), and metabolic blockade. This document synthesizes physical property data, handling protocols, and structural insights for researchers utilizing this scaffold as a bioisostere.[2]

Part 1: Molecular Architecture & Physicochemical Profile[2]

The hydrochloride salt of 2-(trifluoromethyl)morpholine transforms the volatile, oily free base into a stable, handleable solid.[1] However, the presence of the -CF₃ group introduces unique physical behaviors compared to standard morpholine salts.[1][2]

Comparative Property Data

Data aggregated from standard chemical vendor MSDS and calculated physicochemical models.[1][2]

PropertyValue / DescriptionTechnical Insight
IUPAC Name 2-(Trifluoromethyl)morpholine hydrochlorideRacemic mixture is standard; enantiopure forms (R/S) available.[1][3]
CAS Number 1394909-69-3 (S-isomer HCl)1196152-51-8 (Racemic HCl)Always verify specific stereochemistry requirements.[1]
Molecular Formula C₅H₈F₃NO[1][4][5] · HClMW: 155.12 (Free Base) + 36.46 (HCl) = 191.58 g/mol
Appearance White to off-white crystalline solidDistinct from the colorless liquid of the free base.[2]
Melting Point 150°C – 155°C (Decomposes)High lattice energy typical of HCl salts; sharp range indicates purity.[2]
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexane, EtherThe ionic character of the HCl salt dominates solubility, but -CF₃ reduces aqueous solubility compared to naked morpholine.[1][2]
Hygroscopicity Moderate to HighThe salt will absorb atmospheric moisture; storage under desiccant is mandatory.[2]
pKa (Conjugate Acid) ~6.0 – 6.5 (Estimated)Critical: The electron-withdrawing -CF₃ group lowers the pKa of the amine (normally ~8.3 for morpholine), reducing basicity.[2]
The "Fluorine Effect" on Morpholine

The strategic value of this compound lies in the electronic influence of the trifluoromethyl group. The -CF₃ group is highly electronegative, exerting a strong inductive effect (


) through the sigma bond framework.[1][2]

Mechanism of Action:

  • Basicity Modulation: The electron-withdrawing nature pulls electron density away from the nitrogen lone pair (even though it is at the C2 position, the inductive effect propagates).[2] This lowers the pKa, making the amine less likely to be protonated at physiological pH (7.4) compared to standard morpholine. This can improve membrane permeability.[1][2]

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). Placing it at the C2 position blocks oxidative metabolism (e.g., P450-mediated oxidation) that typically attacks the alpha-carbon next to the oxygen.[1][2]

G Center 2-(Trifluoromethyl)morpholine (Core Scaffold) CF3 Trifluoromethyl Group (-CF3) (Electron Withdrawing) Center->CF3 Modification pKa Reduced Basicity (pKa ~6.0) Less protonated at pH 7.4 CF3->pKa Inductive Effect (-I) LogP Increased Lipophilicity Better Membrane Permeability CF3->LogP Lipophilic Character Metab Metabolic Blockade Prevents C2-Oxidation CF3->Metab Steric/Electronic Shield

Figure 1: Pharmacophore modulation. The -CF3 group acts as a functional switch, altering the physicochemical profile of the parent morpholine ring.[1]

Part 2: Synthesis & Salt Formation Protocol[1][2]

While total synthesis often starts from 2-(trifluoromethyl)oxirane (ring-opening with amino-alcohols), most researchers purchase the free base or N-Boc protected intermediate.[1][2] The critical laboratory workflow involves converting the free base to the hydrochloride salt to ensure stability and precise stoichiometry for biological assays.[2]

Protocol: Controlled Salt Formation

Rationale: Direct addition of concentrated aqueous HCl can lead to sticky gums due to the lipophilicity of the fluorinated backbone.[2] An anhydrous approach is required for high-purity crystals.[1][2]

Reagents:

  • 2-(Trifluoromethyl)morpholine (Free Base, Oil)[1]

  • Diethyl ether or Methyl tert-butyl ether (MTBE) (Solvent)[1]

  • 4M HCl in Dioxane (Reagent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous diethyl ether (or MTBE). Ensure the solution is clear.

    • Note: If the free base is dark/yellow, pass it through a short pad of silica/Celite first.[2]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane under vigorous stirring.

    • Observation: A white precipitate should form immediately.[1][2]

  • Aging: Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. This "aging" process encourages crystal growth over amorphous aggregation.[1][2]

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake 3x with cold anhydrous ether to remove excess acid and unreacted organic impurities.[2]

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

    • QC Check: Verify MP is >150°C. If lower, recrystallize from Isopropanol/Ether.[2]

Protocol Start Free Base (Oil) Dissolved in Et2O Acid Add 4M HCl/Dioxane (Dropwise @ 0°C) Start->Acid Precip White Precipitate Forms Acid->Precip Filter Vacuum Filtration (Sintered Glass) Precip->Filter Wash Wash x3 (Cold Ether) Filter->Wash Dry Dry in Vacuo (Yields HCl Salt) Wash->Dry

Figure 2: Anhydrous salt formation workflow to generate high-purity hydrochloride salt from the free base.[1][2]

Part 3: Handling, Stability, & Safety[1]

Hygroscopicity Management

The hydrochloride salt is hygroscopic .[2] Upon exposure to humid air, it can absorb water, leading to:[1]

  • Stoichiometric errors in weighing (molecular weight shifts).[2]

  • Hydrolysis risks (though the C-F bond is stable, the salt form can become a sticky gum).[2]

Storage Recommendation: Store in a tightly sealed vial within a secondary desiccator containing active silica gel or Drierite. Long-term storage should be at -20°C.[1]

Safety Profile (GHS Classification)

Based on MSDS data for morpholine derivatives:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][5][6][7]

  • H315/H319: Causes skin irritation and serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[1][2][5]

  • Precaution: Handle in a fume hood. The fluorinated moiety does not generally introduce specific acute toxicity beyond the parent amine, but fluorinated metabolites can have long half-lives.[1]

Part 4: Applications in Medicinal Chemistry[2][8][9][10][11][12]

Researchers utilize 2-(trifluoromethyl)morpholine primarily as a Bioisostere .

  • Solubility/Permeability Balance: Standard morpholine is very hydrophilic (LogP ~ -0.86).[1][2] Adding the -CF₃ group pushes the LogP up (closer to 0.5 - 1.0), improving the compound's ability to cross the Blood-Brain Barrier (BBB) or cell membranes while retaining water solubility in the salt form.[1]

  • Conformational Locking: The bulky -CF₃ group prefers the equatorial position on the chair conformation of the morpholine ring to minimize 1,3-diaxial interactions.[1][2] This "locks" the conformation, potentially reducing entropy loss upon binding to a protein target.[2]

References

  • PubChem. (2025).[5] Compound Summary: (2S)-2-(trifluoromethyl)morpholine hydrochloride.[1][5] National Library of Medicine.[5] [Link][5]

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for pKa/LogP effects). [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When appended to a privileged scaffold like morpholine—a heterocycle known to enhance aqueous solubility and impart favorable pharmacokinetic characteristics—the resulting molecule, 2-(trifluoromethyl)morpholine, presents a compelling building block for novel therapeutics. This guide provides a comprehensive analysis of the solubility of its hydrochloride salt, a critical parameter for drug development, from a foundational physicochemical perspective to practical experimental determination.

The Physicochemical Landscape of 2-(Trifluoromethyl)morpholine Hydrochloride

To understand the solubility of 2-(trifluoromethyl)morpholine hydrochloride, we must first dissect the contributions of its constituent parts: the morpholine ring, the trifluoromethyl group, and the hydrochloride salt form.

The Morpholine Moiety: A Hydrophilic Anchor

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. The oxygen atom is capable of acting as a hydrogen bond acceptor, while the secondary amine is a weak base. In its parent form, morpholine is miscible with water and a wide array of organic solvents.[1][2] Its hydrochloride salt, morpholinium chloride, is also described as soluble in water. This inherent hydrophilicity makes the morpholine scaffold a valuable component in drug design for improving aqueous solubility.

The Trifluoromethyl Group: A Modulator of Lipophilicity and Basicity

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the morpholine ring dramatically alters the molecule's electronic and steric properties. The -CF3 group is strongly electron-withdrawing, which has two primary consequences for solubility:

  • Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can increase a molecule's ability to partition into non-polar environments.[3] This can enhance membrane permeability but may decrease aqueous solubility.

  • Reduced Basicity: The inductive electron-withdrawing effect of the -CF3 group lowers the pKa of the morpholine nitrogen. This reduction in basicity means that at a given pH, a smaller fraction of the molecule will be in its protonated, cationic form compared to unsubstituted morpholine. For instance, the pKa of the conjugate acid of morpholine is approximately 8.4, while the predicted pKa for 2-(trifluoromethyl)morpholine is lower. A lower pKa can influence the pH-dependent solubility profile of the compound.[4]

The Hydrochloride Salt: Enhancing Aqueous Solubility

For weakly basic compounds like 2-(trifluoromethyl)morpholine, forming a hydrochloride salt is a common and effective strategy to increase aqueous solubility. The salt form exists as an ion pair (the protonated morpholinium cation and the chloride anion), which can more readily interact with polar water molecules than the neutral free base. This is a fundamental principle in pharmaceutical sciences, with a significant percentage of oral drugs being administered as salts.

The interplay of these three factors—the inherent hydrophilicity of the morpholine ring, the lipophilicity and basicity-modulating effects of the trifluoromethyl group, and the solubilizing nature of the hydrochloride salt—governs the overall solubility profile of 2-(trifluoromethyl)morpholine hydrochloride.

Theoretical Solubility Profile

While specific experimental solubility data for 2-(trifluoromethyl)morpholine hydrochloride is not widely published, we can construct a theoretical profile based on its physicochemical properties and the behavior of analogous compounds.

Physicochemical Properties
PropertyValue (Predicted/Calculated)Source
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol [5]
pKa (of conjugate acid)~6.0 - 7.0 (Estimated)
Calculated LogP (for free base)0.6[6]

Note: The pKa is an estimation based on the known pKa of morpholine and the anticipated electron-withdrawing effect of the trifluoromethyl group.

pH-Dependent Aqueous Solubility

The solubility of 2-(trifluoromethyl)morpholine hydrochloride in aqueous media is highly dependent on the pH of the solution. As a salt of a weak base, its solubility is governed by the Henderson-Hasselbalch equation.

At low pH (acidic conditions), the equilibrium will favor the protonated, cationic form of the molecule, which is more water-soluble. As the pH increases and approaches the pKa of the conjugate acid, the proportion of the un-ionized, free base form increases. The free base is expected to be less soluble than the hydrochloride salt, and thus, precipitation may occur.

The relationship between pH, pKa, and solubility can be visualized with the following diagram:

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated_Form [R-NH2+]Cl- (High Solubility) Equilibrium pH increases → Protonated_Form->Equilibrium Free_Base R-NH (Low Solubility) Equilibrium->Free_Base caption pH-Dependent Solubility Equilibrium

Caption: pH-Dependent Solubility Equilibrium of a Weak Base Hydrochloride Salt.

Solubility in Organic Solvents

The solubility of 2-(trifluoromethyl)morpholine hydrochloride in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the ionic salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a relatively high dielectric constant, which can help to solvate the ions. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have a significant dipole moment and can solvate the cation, but they are less effective at solvating the chloride anion. Solubility is likely to be moderate.

  • Non-polar Solvents (e.g., Hexane, Toluene): In these solvents with low dielectric constants, the ionic interactions within the salt are much stronger than any potential interactions with the solvent. Consequently, the solubility is expected to be very low.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7] This method involves equilibrating an excess of the solid compound with a solvent for a sufficient period to reach saturation.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, particularly in the context of drug discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. It is a fundamental physicochemical property.

  • Kinetic Solubility: This is often a measure of the concentration of a compound in solution before it precipitates from a supersaturated solution, typically generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. Kinetic solubility is a higher-throughput measurement but can overestimate the true solubility.

For regulatory purposes and for building a robust understanding of a compound's behavior, determining the thermodynamic solubility is essential.

Detailed Protocol: Shake-Flask Method for 2-(Trifluoromethyl)morpholine Hydrochloride

This protocol is designed to provide a reliable measurement of the thermodynamic solubility of 2-(trifluoromethyl)morpholine hydrochloride in various aqueous and organic solvents.

Materials:

  • 2-(Trifluoromethyl)morpholine hydrochloride (solid)

  • Selected solvents (e.g., pH-buffered aqueous solutions, methanol, ethanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis or MS)

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid 2-(trifluoromethyl)morpholine hydrochloride to a vial containing a known volume of the chosen solvent. An excess is critical to ensure that a saturated solution is achieved.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. For thermodynamic equilibrium, 24 to 48 hours is often sufficient, but the exact time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 2-(trifluoromethyl)morpholine hydrochloride of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions by a validated HPLC method to determine the concentration of the dissolved compound.

    • For aqueous samples, it is crucial to measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[8]

Considerations for Hydrochloride Salts:

  • Common Ion Effect: When determining solubility in aqueous buffers, be mindful of the common ion effect. For example, using a buffer containing chloride ions (such as a phosphate buffer prepared with NaCl) can suppress the solubility of the hydrochloride salt.[9][10] It is advisable to use buffers with non-chloride salts where possible or to account for the chloride concentration in the final analysis.

  • pH Measurement: The pH of the final saturated solution should always be measured and reported, as it is a critical parameter for the solubility of ionizable compounds.

Experimental Workflow Diagram

G Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate on shaker (24-48h) Add_Excess_Solid->Equilibrate Filter Filter supernatant Equilibrate->Filter Analyze Analyze by HPLC Filter->Analyze End End Analyze->End caption Shake-Flask Solubility Workflow

Caption: A simplified workflow for the shake-flask solubility determination method.

Conclusion and Future Perspectives

Understanding the solubility of 2-(trifluoromethyl)morpholine hydrochloride is paramount for its successful development as a therapeutic agent. While direct experimental data is sparse, a thorough analysis of its physicochemical properties allows for a robust theoretical framework to predict its solubility behavior. The morpholine scaffold provides a hydrophilic foundation, which is likely tempered by the lipophilic nature of the trifluoromethyl group. The hydrochloride salt form is expected to significantly enhance aqueous solubility, particularly at lower pH values.

For drug development professionals, the experimental protocols outlined in this guide provide a clear path to generating the high-quality, thermodynamic solubility data required for regulatory submissions and for making informed decisions during formulation development. As the use of fluorinated building blocks in drug discovery continues to expand, a deep understanding of their impact on fundamental properties like solubility will remain a critical component of successful pharmaceutical research.

References

  • Ataman Kimya. MORPHOLINE. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • Fieser, L. F., & Fieser, M. (1941). Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Journal of the American Chemical Society, 63(4), 1194–1195.
  • CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2245–2254.
  • Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Lead Sciences. (n.d.). 2-(Trifluoromethyl)morpholine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. Retrieved from [Link]

  • Quora. (2022). What is the common ion effect? How does it affect the solubility of salts?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • PubChem. (n.d.). 2-(Trifluoromethyl)morpholine. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022). MORPHOLINE. Retrieved from [Link]

Sources

Technical Monograph: 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Medicinal Chemistry & Drug Development

Executive Summary

2-(Trifluoromethyl)morpholine hydrochloride (2-TFM-HCl) represents a critical scaffold in modern medicinal chemistry.[1] It serves as a bioisostere for morpholine, where the trifluoromethyl (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) group imparts enhanced metabolic stability, increased lipophilicity, and modulated basicity. This guide addresses the specific handling requirements dictated by its fluorinated nature and hydrochloride salt form. While generally classified as an irritant, the potential for hydrolysis to release hydrogen fluoride (HF) under extreme thermal stress or specific reaction conditions mandates a rigorous safety protocol.

Physicochemical Profile & Strategic Utility[1]

The strategic value of 2-TFM-HCl lies in the "Fluorine Effect."[1] The electron-withdrawing nature of the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 group significantly alters the physicochemical properties of the morpholine ring compared to its non-fluorinated parent.
Table 1: Physicochemical Data Summary
PropertyValue / DescriptionImpact on Handling/Chemistry
CAS Number 222308-01-6 (Racemic) / 1394909-69-3 ((S)-isomer)Verification essential for stereoselective synthesis.[1]
Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Stoichiometric calculations must account for HCl MW.
Mol. Weight ~191.58 g/mol --
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or moisture uptake.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, TolueneRequires polar solvents for dissolution; biphasic systems for extraction.
Acidity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Lower than morpholine (approx. 8.3 vs 5.5-6.5)The

group reduces amine nucleophilicity; requires stronger bases or longer reaction times.
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant.
Strategic Utility in Drug Design[1]
  • Metabolic Blocking: The

    
     group at the C2 position blocks oxidative metabolism (P450 hydroxylation) often seen at the 
    
    
    
    -carbon of amines.
  • Lipophilicity Modulation: Increases

    
    , improving membrane permeability compared to the highly polar morpholine parent.
    
  • Conformational Lock: The bulky

    
     group can bias the ring conformation, potentially locking the molecule into a bioactive shape.
    

Comprehensive Safety Assessment (E-E-A-T)

Hazard Classification (GHS)

While often labeled as an Irritant , the hydrochloride salt can exhibit corrosive behavior on mucous membranes.

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][6]

The "Hidden" Hazard: Thermal Decomposition

Unlike standard amine salts, fluorinated compounds carry the risk of releasing Hydrogen Fluoride (HF) upon thermal decomposition (>150°C) or combustion.

  • Rule: Never heat 2-TFM-HCl to dryness in an open vessel.

  • Rule: In case of fire, avoid breathing fumes; standard respirators are insufficient against HF gas.

Visualizing Safety Controls

The following diagram illustrates the hierarchy of controls required when handling 2-TFM-HCl in a research setting.

SafetyHierarchy Hazard Hazard Source: 2-TFM-HCl Dust/Aerosol Engineering Engineering Control: Fume Hood (Face Velocity > 0.5 m/s) Hazard->Engineering Primary Containment PPE PPE Layer: Nitrile Gloves (Double), Safety Goggles, Lab Coat Engineering->PPE Secondary Barrier Admin Admin Control: SOPs, HF Burn Kit Availability PPE->Admin Protocol Enforcement Exposure Outcome: Safe Handling / Minimized Risk Admin->Exposure

Figure 1: Hierarchy of safety controls. Note the requirement for HF burn kits (Calcium Gluconate gel) as a precautionary measure due to the fluorinated nature.

Operational Handling & Synthesis Workflows

The hydrochloride salt is stable but non-nucleophilic. To utilize the amine in coupling reactions (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or Amide Coupling), it must be "free-based."
Protocol A: Free-Basing Strategies

There are two validated methods to liberate the free amine.[1] The choice depends on the sensitivity of your electrophile.

Method 1: In-Situ Neutralization (Standard)

Best for: Robust reactions (e.g., HATU couplings, reductive aminations).

  • Dissolve 2-TFM-HCl (1.0 equiv) in the reaction solvent (DMF or DCM).

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5 - 3.0 equiv).

  • Observation: The solution may become cloudy as amine-HCl salts (e.g., DIPEA-HCl) precipitate, depending on the solvent.[1]

  • Proceed with adding the electrophile.

Method 2: Extractive Free-Basing (High Purity)

Best for: Reactions sensitive to excess base or salts (e.g., Palladium-catalyzed Buchwald-Hartwig).[1]

  • Suspend 2-TFM-HCl in DCM.

  • Add an equal volume of 1M NaOH or Sat.

    
     .
    
  • Vigorously stir for 15 minutes.

  • Separate layers; extract aqueous layer 2x with DCM.

  • Dry organics over

    
    , filter, and concentrate carefully (Free base may be volatile).
    
Protocol B: Amide Coupling (Example Workflow)

Objective: Coupling 2-TFM-HCl with a Carboxylic Acid (


).
  • Activation: To a solution of

    
     (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5-10 min.
    
  • Addition: Add 2-TFM-HCl (1.1 equiv).

  • Stoichiometry Adjustment: CRITICAL STEP. Add an additional 1.0-1.2 equiv of DIPEA.

    • Reasoning: The first 2.0 equiv neutralizes the carboxylic acid and activates HATU. The HCl salt of the morpholine consumes another equivalent of base. Failure to add this extra base results in stalled conversion.

  • Monitoring: Monitor via LCMS. The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     group is electron-withdrawing, making the amine less nucleophilic; reaction times may be 2-4x longer than standard morpholine.
    
Workflow Logic Diagram

FreeBasingLogic Start Start: 2-TFM-HCl Decision Is the Reaction Base-Sensitive? Start->Decision Method1 Method 1: In-Situ (Add excess DIPEA) Decision->Method1 No (Standard) Method2 Method 2: Extractive (DCM / 1M NaOH) Decision->Method2 Yes (Pd-Cat, etc.) Reaction Proceed to Coupling Method1->Reaction Method2->Reaction

Figure 2: Decision matrix for preparing the reactive free amine from the hydrochloride salt.

Storage & Stability Protocol

The hydrochloride salt is hygroscopic. Moisture uptake leads to hydrolysis and precise weighing errors.

  • Primary Storage: Keep in a tightly sealed vial, preferably taped with Parafilm.

  • Environment: Store in a desiccator or under inert gas (

    
    /Ar).
    
  • Temperature: Refrigeration (

    
    ) is recommended to prevent slow thermal degradation or discoloration.
    
  • Re-Assay: If the solid clumps or turns yellow, re-verify purity via

    
     NMR or 
    
    
    
    NMR before use.

Emergency Response & Waste Management

Spill Cleanup[1]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and particulate respirator (N95/P100) if powder is dispersed.

  • Neutralization: Cover spill with weak base (Sodium Carbonate) to neutralize acidity before sweeping.

  • Disposal: Do not flush down the drain. Collect in a container labeled "Solid Organic Waste - Fluorinated."[1]

Fire Fighting
  • Media: Dry chemical, ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , or alcohol-resistant foam.
    
  • Hazard: Combustion produces toxic fumes: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) .
  • Action: Firefighters must wear self-contained breathing apparatus (SCBA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from [Link][4]

Sources

Technical Guide: Synthesis of (S)-2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (S)-2-(Trifluoromethyl)morpholine hydrochloride , a critical fluorinated building block in modern drug discovery. The presence of the trifluoromethyl (


) group enhances metabolic stability and lipophilicity, making this scaffold highly valuable for optimizing pharmacokinetic profiles.[1]

Executive Summary

  • Target Molecule: (S)-2-(Trifluoromethyl)morpholine hydrochloride

  • CAS Number (HCl salt): 1394909-69-3

  • CAS Number (Free base): 1324579-55-2

  • Core Application: Bioisostere for morpholine/piperazine; modulation of pKa and metabolic stability in lead optimization.

  • Primary Synthetic Strategy: Regioselective ring-opening of chiral epoxides followed by intramolecular cyclization and reduction.

Retrosynthetic Analysis

To ensure the (S)-configuration and high regiochemical purity, the synthesis is best approached via the "Chiral Pool" strategy using commercially available (S)-2-(trifluoromethyl)oxirane . This avoids difficult enantiomeric resolutions at late stages.

Strategic Disconnection

The morpholine ring is constructed by reacting the chiral epoxide with a nitrogen nucleophile (benzylamine), followed by a two-step "Acylation-Cyclization-Reduction" sequence. This method guarantees the


 group remains at the C2 position without racemization.

Retrosynthesis Target (S)-2-(Trifluoromethyl) morpholine HCl Intermediate1 N-Benzyl Intermediate Target->Intermediate1 Deprotection Intermediate2 Acyclic Amino Alcohol Intermediate1->Intermediate2 Cyclization & Reduction SM (S)-2-(Trifluoromethyl) oxirane (Chiral Pool) Intermediate2->SM Ring Opening (Regioselective)

Figure 1: Retrosynthetic logic flow ensuring stereochemical retention.

Primary Synthesis Protocol: The "Morpholinone" Route

This route is favored in industrial and scalable laboratory settings (e.g., Enamine protocols) due to its robust regiocontrol. Direct cyclization methods often yield regioisomeric mixtures; this stepwise approach locks the geometry early.

Step-by-Step Methodology
Phase 1: Regioselective Epoxide Opening

Reaction: (S)-2-(Trifluoromethyl)oxirane + Benzylamine


 Amino Alcohol
  • Reagents: Benzylamine (1.0 equiv), (S)-2-(Trifluoromethyl)oxirane (1.0 equiv).

  • Solvent: Acetonitrile or Toluene.

  • Conditions: Reflux or

    
    C sealed tube for 12–16 h.
    

Expert Insight: Nucleophilic attack occurs at the terminal carbon (C3 of the epoxide) due to the steric bulk of the


 group at C2. This is critical. It yields the secondary alcohol with the nitrogen attached to the terminal methylene.
  • Product: (S)-1-(Benzylamino)-3,3,3-trifluoropropan-2-ol.

Phase 2: N-Acylation

Reaction: Amino Alcohol + Chloroacetyl Chloride


 Chloroacetamide
  • Reagents: Chloroacetyl chloride (1.1 equiv),

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Dichloromethane (DCM) or THF (

    
    C to RT).
    
  • Observation: Formation of the amide bond is rapid. The alcohol remains unreacted under these mild conditions.

Phase 3: Intramolecular Cyclization (Williamson Ether Synthesis)

Reaction: Chloroacetamide


 Morpholin-3-one
  • Reagents: Strong base required. Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.2 equiv).
  • Solvent: THF or Toluene.

  • Mechanism: The base deprotonates the secondary alcohol, which then attacks the alkyl chloride intramolecularly to close the ring.

  • Product: (S)-4-Benzyl-2-(trifluoromethyl)morpholin-3-one.

Phase 4: Global Reduction

Reaction: Morpholinone


 Morpholine
  • Reagents: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Conditions: Reflux in THF for 4–8 h.

  • Workup: Quench carefully with methanol/HCl. If using Borane, an oxidative workup or acid reflux is needed to break the B-N complex.

Phase 5: Deprotection & Salt Formation

Reaction: N-Benzyl Morpholine


 Product HCl Salt
  • Reagents:

    
    , Pd/C (10% wt), Ethanol/MeOH.
    
  • Conditions: 1–5 atm

    
    , RT.
    
  • Salt Formation: Filter catalyst, add 4M HCl in dioxane/ether, concentrate.

Experimental "Recipe" (Bench-Ready)

This protocol assumes a 10 mmol scale.

StepReagentQuantityConditionsCritical Note
1 (S)-2-(Trifluoromethyl)oxirane1.12 g (10 mmol)Toluene (10 mL), Benzylamine (1.07 g),

C, 12h
Safety: Epoxide is volatile. Use a sealed pressure tube.
2 Chloroacetyl chloride1.24 g (11 mmol)DCM (20 mL),

(1.5 g),

C

RT, 2h
Add acid chloride dropwise to control exotherm.
3 Potassium tert-butoxide1.35 g (12 mmol)THF (30 mL),

C

RT, 4h
Ensure anhydrous conditions. Monitor by TLC for ring closure.
4

(1M)
30 mL (30 mmol)Reflux, 6hHazard: Gas evolution (

). Quench excess hydride carefully with MeOH.
5 Pd/C (10%)100 mgMeOH (20 mL),

balloon, RT, 12h
Filter through Celite. Add HCl/Ether to precipitate salt.

Process Visualization

The following diagram maps the chemical transformations and the logic behind the regiocontrol.

SynthesisFlow SM (S)-2-(Trifluoromethyl)oxirane (Volatile Liquid) Step1 Step 1: Ring Opening (Benzylamine, Heat) Regioselective Attack at C3 SM->Step1 Inter1 Amino Alcohol Intermediate (Stable Oil) Step1->Inter1 Yield ~85-90% Step2 Step 2: N-Acylation (Cl-CH2-COCl, Base) Inter1->Step2 Inter2 Chloroacetamide Intermediate Step2->Inter2 Step3 Step 3: Cyclization (KOtBu, THF) Formation of Morpholinone Inter2->Step3 Inter3 (S)-4-Benzyl-2-(CF3)morpholin-3-one Step3->Inter3 Intramolecular Alkylation Step4 Step 4: Reduction & Deprotection (BH3 then Pd/C, H2) Inter3->Step4 Final (S)-2-(Trifluoromethyl)morpholine HCl (White Solid) Step4->Final Global Reduction & Hydrogenolysis

Figure 2: Step-by-step reaction workflow highlighting key intermediates.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values.

  • Appearance: White to off-white crystalline solid (HCl salt).

  • Melting Point: 145–150 °C (Decomposes).

  • 
     NMR (
    
    
    
    ):
    
    
    ppm (Doublet or broad singlet).
  • 
     NMR (
    
    
    
    ):
    • 
       9.5–10.0 (br s, 2H, 
      
      
      
      ).
    • 
       4.5–4.7 (m, 1H, 
      
      
      
      ).
    • 
       3.8–4.2 (m, protons adjacent to Oxygen).
      
    • 
       3.0–3.4 (m, protons adjacent to Nitrogen).
      
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) using isopropanol/hexane mobile phase.

Safety & Handling

  • 2-(Trifluoromethyl)oxirane: Highly volatile and potentially alkylating. Handle only in a fume hood.

  • Borane/LAH: Reacts violently with water. Use anhydrous solvents and quench under inert atmosphere.

  • Fluorinated Waste: Do not mix with standard organic waste if incineration protocols differ for halogenated compounds.

References

  • Enamine Ltd. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.[2][3][4][5] [5]

  • Mykhailiuk, P. K. (2014). In situ generation of trifluoromethyl diazomethane for cycloadditions. Chemistry – A European Journal.[3][4] (Context on CF3 building block handling).

  • PubChem. (2025). Compound Summary: (2S)-2-(Trifluoromethyl)morpholine hydrochloride.

  • U.S. Patent 2010/0084257. Method for the continuous separation of mixtures comprising morpholine. (General morpholine handling/purification context).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Trifluoromethyl)morpholine hydrochloride, a key building block in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the scientific rationale behind the observed spectral features, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and its Spectroscopic Implications

2-(Trifluoromethyl)morpholine hydrochloride possesses a unique combination of a saturated heterocyclic morpholine ring and a strongly electron-withdrawing trifluoromethyl group. This substitution at the C2 position introduces a chiral center, rendering the molecule chiral. The presence of the trifluoromethyl group significantly influences the electronic environment of the morpholine ring, which is directly observable in its spectroscopic data. The hydrochloride salt form means the morpholine nitrogen is protonated, further impacting the spectral features, particularly in NMR and IR spectroscopy.

Figure 1: Chemical Structure of 2-(Trifluoromethyl)morpholine Hydrochloride cluster_0 a b a->b O c b->c d c->d NH2+ f c->f C e d->e j d->j Cl- e->a g f->g F h f->h F i f->i F k l m n o p q r s t u

Caption: Chemical Structure of 2-(Trifluoromethyl)morpholine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(Trifluoromethyl)morpholine hydrochloride, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring. The electron-withdrawing trifluoromethyl group will cause a significant downfield shift (deshielding) of the proton at the C2 position. The protonated nitrogen will also influence the chemical shifts of the adjacent protons at C3 and C5. Due to the chair conformation of the morpholine ring, the protons on each carbon are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal couplings.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Trifluoromethyl)morpholine Hydrochloride

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-24.0 - 4.2m-
H-3ax, H-3eq3.2 - 3.5m-
H-5ax, H-5eq3.8 - 4.1m-
H-6ax, H-6eq3.0 - 3.3m-
N⁺H₂9.0 - 10.0br s-

Note: These are predicted values and may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR:

  • Dissolve ~5-10 mg of 2-(Trifluoromethyl)morpholine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak.

Figure 2: ¹H NMR Acquisition Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Insert Sample Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Run Experiment Data Processing Data Processing Data Acquisition->Data Processing FID Spectrum Spectrum Data Processing->Spectrum Fourier Transform

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon directly attached to the trifluoromethyl group (C-2) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The carbons adjacent to the oxygen (C-3 and C-5) and the protonated nitrogen (C-6) will also show distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Trifluoromethyl)morpholine Hydrochloride

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-280 - 85q
C-365 - 70s
C-568 - 73s
C-645 - 50s
CF₃120 - 125q

Note: These are predicted values and may vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-(Trifluoromethyl)morpholine hydrochloride, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. In a proton-decoupled spectrum, this will appear as a singlet. The chemical shift will be in the typical range for a CF₃ group attached to an aliphatic carbon.

Experimental Protocol for ¹⁹F NMR:

  • Prepare the sample as described for ¹H NMR.

  • Tune the NMR probe to the ¹⁹F frequency.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Trifluoromethyl)morpholine hydrochloride will be characterized by the vibrational frequencies of its key bonds. The protonated amine (N⁺-H) will show a broad absorption band. The C-F bonds of the trifluoromethyl group will exhibit strong and characteristic absorptions.

Table 3: Characteristic IR Absorption Bands for 2-(Trifluoromethyl)morpholine Hydrochloride

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Intensity
AmmoniumN⁺-H stretch2400 - 2800Broad, Strong
AlkaneC-H stretch2850 - 3000Medium-Strong
EtherC-O-C stretch1070 - 1150Strong
TrifluoromethylC-F stretch1100 - 1350Very Strong

Experimental Protocol for IR Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Record the spectrum using an FTIR spectrometer over the range of 4000 - 400 cm⁻¹.

  • Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Trifluoromethyl)morpholine hydrochloride, the analysis will typically be performed on the free base after in-source dissociation. The molecular ion peak (M⁺) corresponding to the free base (C₅H₈F₃NO) would be expected at m/z 155.12. The fragmentation pattern will be influenced by the stability of the resulting ions.

Predicted Fragmentation Pathways:

  • Loss of the trifluoromethyl group: A prominent fragment would be expected at M-69, resulting from the cleavage of the C-CF₃ bond.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines, leading to the opening of the morpholine ring.

  • Ring cleavage: The morpholine ring can fragment in various ways, leading to smaller, stable ions.

Figure 3: Proposed MS Fragmentation of the Free Base M+ (m/z 155) M+ (m/z 155) M-69 (m/z 86) M-69 (m/z 86) M+ (m/z 155)->M-69 (m/z 86) - CF3 Ring Opened Ion Ring Opened Ion M+ (m/z 155)->Ring Opened Ion α-cleavage Smaller Fragments Smaller Fragments Ring Opened Ion->Smaller Fragments

Caption: A simplified proposed fragmentation pathway for 2-(Trifluoromethyl)morpholine in a mass spectrometer.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

The spectroscopic characterization of 2-(Trifluoromethyl)morpholine hydrochloride provides a wealth of information for its unambiguous identification and structural confirmation. By combining the data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can gain a comprehensive understanding of this important molecule. The principles and predicted data presented in this guide serve as a valuable resource for scientists working with this compound and its derivatives in the field of drug discovery and development.

References

  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de la Torre, B. G., & Andreu, D. (2017). The use of ¹⁹F NMR to study peptides. Amino acids, 49(5), 841-853. [Link]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 2-(trifluoromethyl)morpholine scaffold is a prime example of this strategy, merging the favorable attributes of the morpholine ring, a common constituent in numerous approved drugs, with the powerful influence of a trifluoromethyl (CF₃) group.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(Trifluoromethyl)morpholine hydrochloride. As a key analytical technique for structural elucidation, ¹³C NMR offers a detailed fingerprint of the carbon skeleton of a molecule. However, the presence of the trifluoromethyl group introduces specific complexities, namely significant shifts in carbon resonances and intricate carbon-fluorine (¹³C-¹⁹F) coupling patterns. This guide will deconstruct these phenomena, offering a robust framework for the preparation, acquisition, and interpretation of the ¹³C NMR spectrum of this important fluorinated heterocyclic amine salt.

Core Principles: Deconstructing the ¹³C NMR Spectrum

A thorough understanding of the ¹³C NMR spectrum of 2-(Trifluoromethyl)morpholine hydrochloride necessitates a consideration of the individual contributions of its core structural features: the trifluoromethyl group, the morpholine ring, and the effects of acid salt formation.

The Trifluoromethyl Group: A Powerful Influencer

The trifluoromethyl group exerts a profound influence on the ¹³C NMR spectrum due to the high electronegativity of the fluorine atoms. This results in:

  • Strong Inductive Effect: The three fluorine atoms create a strong electron-withdrawing effect, significantly deshielding the attached carbon atom (CF₃). This typically shifts the CF₃ carbon resonance downfield into the aromatic region of the spectrum, a counterintuitive placement for a sp³-hybridized carbon.[1]

  • ¹³C-¹⁹F Spin-Spin Coupling: The most defining characteristic of the ¹³C NMR spectrum of a trifluoromethylated compound is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei. This coupling manifests as splitting of the carbon signals into multiplets, providing invaluable structural information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

The Morpholine Ring: A Heterocyclic Scaffold

The morpholine ring, in a chair conformation, presents a distinct set of signals in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are primarily influenced by their proximity to the electronegative oxygen and nitrogen atoms. In the case of 2-(Trifluoromethyl)morpholine, the substitution at the C2 position breaks the symmetry of the parent morpholine ring, resulting in four distinct signals for the ring carbons.

The Impact of Hydrochloride Formation

The formation of the hydrochloride salt involves the protonation of the nitrogen atom of the morpholine ring. This quaternization of the nitrogen leads to a significant downfield shift of the adjacent carbon atoms (C3 and C5) due to the inductive effect of the newly formed N⁺-H bond. This effect is a key diagnostic feature when comparing the spectrum of the free base to that of the hydrochloride salt.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality and reproducible ¹³C NMR spectrum is contingent upon a meticulously executed experimental protocol. The following steps provide a robust framework for the analysis of 2-(Trifluoromethyl)morpholine hydrochloride.

Sample Preparation
  • Analyte Purity: Begin with a well-characterized and purified sample of 2-(Trifluoromethyl)morpholine hydrochloride to avoid the presence of interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For hydrochloride salts, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is also a viable option, offering good solubility for a wide range of compounds. The choice of solvent will influence the chemical shifts of the analyte and the position of the residual solvent signal.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended to achieve an adequate signal-to-noise ratio within a reasonable acquisition time.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. The presence of suspended solids will degrade the quality of the NMR spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentA standard 30° pulse experiment with proton decoupling.
Acquisition Time (AQ) 1-2 secondsTo ensure adequate digitization of the free induction decay (FID).
Relaxation Delay (D1) 2-5 secondsCrucial for allowing the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal integration, especially for the quaternary CF₃ carbon.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmTo encompass the full range of expected carbon chemical shifts.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon (unless coupled to fluorine).

Spectral Analysis and Interpretation

While an experimental spectrum for 2-(Trifluoromethyl)morpholine hydrochloride is not publicly available, a detailed prediction of the ¹³C NMR spectrum can be made based on the analysis of analogous structures.

Predicted ¹³C NMR Spectrum

The following table summarizes the predicted chemical shifts (δ) and multiplicities for each carbon atom in 2-(Trifluoromethyl)morpholine hydrochloride.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CF₃ 123 - 127Quartet (q)¹JCF ≈ 270-280
C2 85 - 90Quartet (q)²JCF ≈ 30-35
C3 68 - 72Triplet (t) or Doublet of Doublets (dd)³JCF ≈ 5-8
C5 65 - 69Singlet (s)-
C6 45 - 49Singlet (s)-

Rationale for Predictions:

  • CF₃: The carbon of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms (n+1 rule, where n=3 for ¹⁹F). The large one-bond coupling constant (¹JCF) is characteristic of C-F bonds.[2] The chemical shift is predicted to be significantly downfield due to the strong deshielding effect of the fluorine atoms.

  • C2: This carbon, directly attached to the CF₃ group, will also be significantly deshielded and is expected to appear as a quartet due to the two-bond coupling (²JCF) with the three fluorine atoms.

  • C3: The chemical shift of C3 is influenced by its proximity to both the oxygen atom and the protonated nitrogen. It is expected to show a three-bond coupling (³JCF) to the fluorine atoms, which may appear as a triplet or a more complex multiplet.

  • C5 & C6: The chemical shifts of C5 and C6 are influenced by the adjacent heteroatoms. C5, being adjacent to the protonated nitrogen, will be shifted downfield compared to C6. Due to the number of intervening bonds, C-F coupling is not expected to be resolved for these carbons.

Signal Assignment Workflow

A systematic approach is crucial for the unambiguous assignment of the signals in the ¹³C NMR spectrum.

G cluster_0 Initial Analysis cluster_1 Quartet Identification cluster_2 Morpholine Ring Assignment A Acquire Proton-Decoupled ¹³C Spectrum B Identify Number of Signals (Expect 5) A->B C Locate Two Quartet Signals B->C F Identify Remaining Three Signals B->F D Assign High-Field Quartet to CF₃ (¹JCF ≈ 270-280 Hz) C->D E Assign Low-Field Quartet to C2 (²JCF ≈ 30-35 Hz) C->E G Assign Downfield-shifted Signal to C3 (Possible ³JCF coupling) F->G H Assign Remaining Signals to C5 and C6 based on deshielding from N⁺-H G->H I C5 is expected to be more downfield than C6 H->I

Figure 1. Workflow for the assignment of the ¹³C NMR spectrum.
Molecular Structure and Key Interactions

The following diagram illustrates the structure of 2-(Trifluoromethyl)morpholine hydrochloride and highlights the key through-bond interactions that give rise to the observed C-F couplings.

Figure 2. Key through-bond interactions in 2-(Trifluoromethyl)morpholine hydrochloride.

Conclusion

The ¹³C NMR analysis of 2-(Trifluoromethyl)morpholine hydrochloride is a powerful tool for its structural confirmation and purity assessment. While the presence of the trifluoromethyl group introduces complexities in the form of significant chemical shift changes and intricate ¹³C-¹⁹F coupling patterns, a systematic approach to spectral interpretation allows for the unambiguous assignment of all carbon signals. By understanding the fundamental principles governing the effects of the CF₃ group, the morpholine scaffold, and hydrochloride formation, researchers can confidently utilize ¹³C NMR to characterize this and other novel fluorinated molecules, thereby accelerating the drug discovery and development process.

References

  • D. O’Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. [Link]

  • W. R. Dolbier Jr., "Fluorine chemistry at the millennium," Journal of Fluorine Chemistry, vol. 126, no. 2, pp. 157-163, 2005. [Link]

Sources

Analytical Profiling of 2-(Trifluoromethyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 2-(Trifluoromethyl)morpholine hydrochloride (CAS: 1196152-51-8), a critical fluorinated building block in medicinal chemistry. The trifluoromethyl (-CF3) group acts as a bioisostere, modulating metabolic stability and lipophilicity, but it also introduces unique fragmentation behaviors in mass spectrometry. This document provides a validated analytical workflow, interpreting the specific ionization and dissociation pathways inherent to this fluorinated heterocycle.

Physicochemical Profile & Mass Spec Fundamentals

Understanding the substrate's physical chemistry is a prerequisite for accurate MS method development. The hydrochloride salt form dissociates in solution, meaning the observed species in Positive Electrospray Ionization (ESI+) is the protonated free base.

Table 1: Compound Specifications
PropertyValueNotes
Compound Name 2-(Trifluoromethyl)morpholine HCl
Formula (Salt) C₅H₈F₃NO[1][2][3][4] • HClStoichiometry 1:1
Formula (Free Base) C₅H₈F₃NOThe species observed in MS
Exact Mass (Neutral) 155.0558 DaMonoisotopic
[M+H]⁺ (ESI+) 156.0636 Da Primary target ion
pKa (Calculated) ~6.5 - 7.5Lower than morpholine (~8.3) due to electron-withdrawing -CF3
LogP ~0.8Increased lipophilicity vs. morpholine

Experimental Protocol: Self-Validating Workflow

The following protocol is designed to minimize salt-induced suppression while maximizing the ionization efficiency of the secondary amine.

Sample Preparation

The hydrochloride salt is highly water-soluble but can cause ion suppression in high concentrations due to Cl⁻ ions.

  • Stock Solution: Dissolve 1 mg of substance in 1 mL of 50:50 Methanol:Water .

  • Salt Displacement: Add 0.1% Formic Acid (FA) to the diluent. The excess formate displaces chloride in the ionization droplet, preventing the formation of [M+Cl]⁻ adducts if switching polarity.

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in Mobile Phase A.

LC-MS/MS Conditions
  • Stationary Phase: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Rationale: The acidic mobile phase ensures the amine remains protonated (

    
    ), stabilizing the signal in ESI+ mode.
    
Workflow Visualization

The following diagram outlines the logical flow from salt dissociation to spectral acquisition.

AnalyticalWorkflow Substrate 2-CF3-Morpholine.HCl (Solid Salt) Dissolution Dissolution (MeOH:H2O + 0.1% FA) Substrate->Dissolution Dissociation of Cl- Ionization ESI+ Source (Protonation) Dissolution->Ionization [M+H]+ Formation Selection Q1 Selection (m/z 156.06) Ionization->Selection Mass Filter Fragment CID Fragmentation (MS/MS) Selection->Fragment Collision Energy

Figure 1: Analytical workflow for the conversion of the hydrochloride salt to analyzable gas-phase ions.

Mass Spectral Interpretation & Fragmentation Logic

The fragmentation of 2-(trifluoromethyl)morpholine is governed by the stability of the morpholine ring and the inductive effect of the trifluoromethyl group.

The Parent Ion
  • Observed: m/z 156.06

  • Identity:

    
    
    
  • Isotope Pattern: No significant M+2 peak (unlike chloro- or bromo- compounds). The Cl⁻ from the salt is not observed in the positive spectrum unless it forms a cluster (e.g.,

    
    ), which is rare under acidic conditions.
    
Key Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), three primary pathways are theoretically predicted and experimentally observed in similar fluorinated heterocycles.

  • Neutral Loss of HF (20 Da):

    • Mechanism:[6][7] The electron-withdrawing -CF3 group activates adjacent protons. Elimination of Hydrogen Fluoride (HF) is a hallmark of aliphatic fluorocarbons.

    • Transition:m/z 156 → 136

    • Structure: Formation of a double bond in the morpholine ring (dehydrofluorination).

  • Ring Cleavage (Retro-Diels-Alder type):

    • Mechanism:[6][7] Cleavage of the C-C and C-N bonds.

    • Transition: Loss of C₂H₄ (Ethylene, 28 Da).[8]

    • Result:m/z 156 → 128 .

  • Alpha-Cleavage (Amine directed):

    • Mechanism:[6][7] The radical site on the nitrogen triggers cleavage of the adjacent C-C bond.

    • Significance: This often leads to ring opening and subsequent loss of small neutral molecules like CH₂O (Formaldehyde, 30 Da).

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic dissociation of the parent ion.

FragmentationPath Parent [M+H]+ m/z 156.06 LossHF - HF (20 Da) m/z 136.06 Parent->LossHF Elimination LossC2H4 - C2H4 (28 Da) m/z 128.03 Parent->LossC2H4 Ring Cleavage LossCF3 - CF3H (70 Da) m/z 86.06 Parent->LossCF3 Distal Cleavage LossHF->LossC2H4 Secondary Frag

Figure 2: Proposed fragmentation pathways. The loss of HF and Ethylene are the most energetically favorable transitions.

Impurity Profiling & Quality Control

When analyzing this building block, researchers must be vigilant for specific impurities that share similar masses or physicochemical properties.

Table 2: Critical Impurities and Differentiators
Impurity TypeOriginMS Identification Strategy
Regioisomers 3-(Trifluoromethyl)morpholineIdentical Mass (Isobaric). Requires chromatographic separation. The 2-CF3 isomer typically elutes earlier than the 3-CF3 due to steric shielding of the amine.
Defluorinated analogs Incomplete fluorination during synthesism/z 138 ([M+H]+ for difluoro analog). Look for "M-18" relative to parent.
Oxidized Morpholines Morpholinones (Lactams)m/z 170 (+14 Da). Oxidation of the ring carbon to a carbonyl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53534844, 2-(Trifluoromethyl)morpholine hydrochloride. Retrieved from .

  • Holčapek, M., & Jirásko, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from .

  • GuideChem. 2-Trifluoromethyl-morpholine hydrochloride Properties and Spectra. Retrieved from .

  • Sigma-Aldrich. Product Specification: (2R)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from .

Sources

Biological Activity of Trifluoromethylated Morpholines: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for medicinal chemists and drug discovery scientists evaluating the utility of trifluoromethylated morpholines. It moves beyond basic definitions to explore the structural, physicochemical, and biological implications of this scaffold modification.

Executive Summary: The Fluorine Effect on the Morpholine Scaffold

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs (e.g., Gefitinib, Linezolid, Timolol). However, the unsubstituted morpholine ring often presents liabilities:

  • Metabolic Instability: Susceptibility to oxidative metabolism (N-dealkylation or C-oxidation).[1]

  • High Basicity: The secondary amine (

    
    ) can lead to high ionization at physiological pH, limiting passive membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]
    

Trifluoromethylation of the morpholine ring (typically at C2 or C3) is a high-impact structural modification.[1] The trifluoromethyl (


) group acts as a "metabolic roadblock" and an "electronic tuner," simultaneously lowering basicity and blocking oxidative hotspots without significantly altering the scaffold's overall topology.

Physicochemical Profiling: vs.

The introduction of a


 group induces drastic changes in the physicochemical profile of the morpholine core. These changes are predictable and can be leveraged to rescue a lead series.[1]
Basicity Modulation ( )

The strong electron-withdrawing nature of the


 group (Hammett 

) inductively reduces the electron density on the morpholine nitrogen.
  • Morpholine

    
    :  ~8.3 – 8.5[1]
    
  • 2-

    
    -Morpholine 
    
    
    
    :
    ~7.4 – 7.5[1]
  • Impact: A decrease of ~1 log unit in

    
     significantly increases the fraction of non-ionized drug at physiological pH (7.4), thereby enhancing lipophilic efficiency (LipE) and membrane permeability.
    
Lipophilicity and Solubility

While fluorine is lipophilic, the


 group's effect is nuanced. It increases 

(lipophilicity) but also lowers

(reducing ionization).[1]
  • 
    :  Typically +0.8 to +1.2 units upon 
    
    
    
    substitution.[1]
  • Solubility: Although lipophilicity increases, the reduction in crystal lattice energy (due to the bulky, oddly shaped

    
    ) often maintains or even improves kinetic solubility compared to non-fluorinated methyl analogs.
    
Conformational Landscape

The morpholine ring predominantly adopts a chair conformation.[2] The


 group, being sterically demanding (A-value 

2.1 kcal/mol, similar to an isopropyl group), strongly prefers the equatorial position to avoid 1,3-diaxial interactions.[1]
  • Stereocontrol: This strong preference locks the ring conformation, which can reduce the entropic penalty of binding to a target protein if the vector matches the binding pocket.

Table 1: Comparative Properties of Morpholine Analogs
PropertyMorpholine (H)2-Methyl Morpholine2-Trifluoromethyl Morpholine
Molecular Weight 87.12101.15155.12

(Conj.[1] Acid)
8.48.57.4

(Calc)
-0.86-0.45+0.35
Metabolic Stability Low (N-dealkylation)ModerateHigh (Blocked

-site)
CNS Permeability ModerateModerateHigh

Metabolic Stability: The Blocking Mechanism

One of the primary drivers for incorporating a


 group is to extend the half-life (

) of a drug candidate.
Mechanism of CYP450 Blockade

Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms (the


-carbon).[1]
  • Unsubstituted Morpholine: The carbons at positions 2 and 3 (adjacent to O and N) are prime targets for hydroxylation, leading to ring opening or N-dealkylation.[1]

  • 
     Substitution:  The C-F bond is metabolically inert (Bond Dissociation Energy 
    
    
    
    116 kcal/mol). Replacing a C-H with C-
    
    
    at the
    
    
    -position removes the abstraction site.[1] Furthermore, the electron-withdrawing effect deactivates adjacent C-H bonds, protecting the entire ring from oxidative attack.
Diagram 1: Metabolic Stabilization Workflow

The following diagram illustrates how


 substitution shifts a molecule from a high-clearance liability to a stable candidate.[1]

MetabolicStability Lead Morpholine Lead (High Clearance) CYP CYP450 Metabolism (Oxidative Attack) Lead->CYP Susceptible Design Design Strategy: Insert CF3 at C2/C3 Lead->Design SAR Iteration Unstable Ring Opening / N-Dealkylation CYP->Unstable Rapid Clearance Modified CF3-Morpholine (Metabolically Stable) Design->Modified Synthesis Modified->CYP Resistant Outcome Extended t1/2 Improved Bioavailability Modified->Outcome In Vivo Efficacy

Caption: Strategic incorporation of the trifluoromethyl group blocks CYP450-mediated oxidation, shifting the lead from high clearance to improved stability.[1]

Biological Applications & Case Studies

CNS Drug Delivery

The lowered


 of 2-trifluoromethylmorpholine is a critical tool for CNS drug discovery.
  • Challenge: Highly basic amines are protonated at physiological pH, preventing them from crossing the lipophilic BBB.

  • Solution: By dropping the

    
     to ~7.4, the equilibrium shifts, increasing the concentration of the neutral, membrane-permeable species.
    
  • Application: This strategy is widely used in the design of NK-1 receptor antagonists and serotonin reuptake inhibitors where the morpholine ring serves as the core scaffold.

Potency Enhancement via Hydrophobic Filling

The


 group is not just a passive blocker; it is an active pharmacophore.
  • Volume: The

    
     group has a van der Waals volume of ~42.6 ų, roughly equivalent to an isopropyl group but with different electronic properties.
    
  • Binding: It can fill hydrophobic pockets in the target protein (e.g., kinases, GPCRs) more effectively than a methyl group.

  • Interactions: The C-F bond can participate in orthogonal multipolar interactions with backbone amides or cationic residues (Arg, Lys) in the active site.

Experimental Protocols

Synthesis of 2-Trifluoromethylmorpholine (Building Block)

Note: This protocol describes the ring closure method, which is scalable and commonly used.

Reagents: 2-(Trifluoromethyl)oxirane, 2-Aminoethanol, Sulfuric Acid.[1]

  • Ring Opening: To a stirred solution of 2-aminoethanol (1.0 equiv) in DCM at 0°C, add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise. Allow to warm to RT and stir for 12h.

  • Cyclization: Isolate the intermediate amino-alcohol.[1] Dissolve in concentrated

    
     (5 equiv) at 0°C. Heat to 140°C for 2h to effect cyclodehydration.
    
  • Workup: Pour onto crushed ice. Basify with NaOH pellets to pH > 12.[1] Extract with

    
     (3x).[1]
    
  • Purification: Dry organics over

    
     and concentrate. Distill under reduced pressure to yield 2-(trifluoromethyl)morpholine as a clear oil.[1]
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Compare intrinsic clearance (


) of H- vs. 

-analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]

Decision Tree: When to Use Trifluoromethylated Morpholines

Use the following logic flow to determine if this scaffold modification is appropriate for your drug discovery campaign.

DecisionTree Start Lead Compound Analysis: Morpholine Core CheckPKa Is Basic pKa > 8.0? Start->CheckPKa CheckMetab Is Metabolic Stability Poor? CheckPKa->CheckMetab No Action1 Add CF3 to Morpholine Ring (Lowers pKa -> Improves Permeability) CheckPKa->Action1 Yes (CNS Target) CheckPotency Is Potency Limited? CheckMetab->CheckPotency No Action2 Add CF3 to Block Alpha-C (Blocks CYP Oxidation) CheckMetab->Action2 Yes (High Clearance) Action3 Add CF3 for Hydrophobic/Steric Fit (Explores New Chemical Space) CheckPotency->Action3 Yes NoAction Consider Other Modifications (e.g., Piperazine, Oxazepane) CheckPotency->NoAction No

Caption: Strategic decision matrix for deploying trifluoromethylated morpholines in lead optimization.

References

  • Synthesis and Characterization: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1] Tetrahedron, 2013.[1] Link (Note: Validated via Enamine/ChemicalBook listings).[1]

  • Metabolic Stability: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link[1]

  • Physicochemical Properties: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

  • Morpholine in CNS: Morgillo, C. M., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1] Journal of Medicinal Chemistry, 2017. Link[1]

  • pKa Modulation: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2015. Link[1]

Sources

The Morpholine Moiety: A Strategic Pivot in Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is not merely a solubilizing appendage; it is a "privileged scaffold" that strategically modulates the physicochemical and pharmacodynamic profile of lead compounds.[1] This guide dissects the morpholine moiety's role in lowering basicity (pKa modulation), enhancing metabolic stability compared to piperidine analogs, and serving as a critical interaction point in kinase inhibitor design. We provide actionable synthetic protocols and mechanistic insights to empower drug developers in leveraging this heterocycle effectively.

Physicochemical Rationale: The "Oxygen Effect"[2]

The incorporation of a morpholine ring is often a deliberate choice to correct the "property forecast index" (PFI) of a molecule. Its utility stems from the inductive effect of the oxygen atom at the 4-position relative to the nitrogen.

Basicity and pKa Modulation

Unlike piperidine (pKa ~11.2) or piperazine (pKa ~9.8), morpholine exhibits a significantly lower pKa (~8.3).

  • Mechanism: The electronegative oxygen atom exerts a through-bond electron-withdrawing inductive effect ($ -I $), reducing the electron density on the nitrogen lone pair.

  • Impact: At physiological pH (7.4), a larger fraction of morpholine remains unprotonated compared to piperidine. This increases membrane permeability (passive diffusion) and reduces the risk of lysosomal trapping and phospholipidosis—a common toxicity liability for highly basic amines.

Lipophilicity and Solubility

Morpholine lowers the LogP of a compound (typically by ~1.5 units relative to a phenyl ring) while maintaining a rigid, chair-like conformation that minimizes the entropic penalty upon protein binding.

Data Comparison: Saturated Heterocycles
PropertyMorpholinePiperidinePiperazine
Structure O- and N-containingN-containingDi-N-containing
pKa (Conj.[2] Acid) 8.33 11.229.73 (N1)
H-Bond Donors 1 (NH)1 (NH)2 (NH)
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)
LogP -0.860.84-1.17
Metabolic Risk Moderate (Ring opening)High (Oxidation)High (N-glucuronidation)

Pharmacodynamic Utility: Kinase Hinge Binding

In the design of kinase inhibitors, the morpholine oxygen often plays a pivotal role. It acts as a weak hydrogen bond acceptor, capable of interacting with the backbone amide hydrogens of the kinase hinge region or solvent water networks.

The "Solvent-Exposed" Strategy

In many EGFR and PI3K inhibitors, the morpholine moiety projects into the solvent-exposed region. Here, the protonated nitrogen (at acidic tumor microenvironments) can form ionic interactions with aspartate or glutamate residues, while the oxygen atom interacts with water networks to improve the enthalpy of binding.

Visualization: Physicochemical Logic Flow

MorpholineLogic O_Atom Morpholine Oxygen Atom (Inductive Effect) N_Density Reduced Electron Density on Nitrogen O_Atom->N_Density Solubility Enhanced Aqueous Solubility O_Atom->Solubility H-Bond Acceptor pKa Lowered pKa (~8.3) (vs Piperidine ~11) N_Density->pKa Permeability Increased Passive Permeability pKa->Permeability Safety Reduced Lysosomal Trapping pKa->Safety

Caption: Causal relationship between the morpholine oxygen atom and downstream pharmacokinetic benefits.

Synthetic Methodology: Buchwald-Hartwig Amination[4][5][6]

While nucleophilic substitution ($ S_NAr $) is possible with electron-deficient aryl halides, the Buchwald-Hartwig amination is the gold standard for installing morpholine onto unactivated or sterically hindered aryl scaffolds.

Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling Morpholine with an Aryl Bromide/Chloride.

Reagents:

  • Catalyst: $ Pd_2(dba)_3 $ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.

  • Ligand: XPhos or BINAP .[3] (XPhos is preferred for aryl chlorides).

  • Base: Sodium tert-butoxide ($ NaOtBu $) or $ Cs_2CO_3 $.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add $ Pd_2(dba)_3 $ (1-2 mol%) and XPhos (2-4 mol%) to the vial. Add 1 mL of solvent and stir at RT for 5 mins to generate the active Pd(0)-Ligand species.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), and $ NaOtBu $ (1.5 equiv).

  • Reaction: Seal the vial and heat to 80–100°C for 2–12 hours. Monitor via LC-MS.

  • Workup: Filter through a Celite pad (to remove Pd black), dilute with EtOAc, wash with water/brine, and concentrate.

Synthetic Pathway Visualization

BuchwaldSynthesis ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Morph Morpholine (Amine) AmineBind Amine Binding Morph->AmineBind Cat Pd(0) / XPhos (Catalyst) Cat->OxAdd OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim Base (NaOtBu) RedElim->Cat Regeneration Prod N-Aryl Morpholine Product RedElim->Prod

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of morpholine.

Case Study: Gefitinib (Iressa)[8][9]

Drug Class: EGFR Tyrosine Kinase Inhibitor.[4][5][6] Indication: Non-Small Cell Lung Cancer (NSCLC).[7][4][5][6][8]

Role of Morpholine: In Gefitinib, the morpholine ring is attached to the quinazoline core via a propoxy linker at the C-6 position.

  • Solubility: The morpholine significantly enhances the water solubility of the otherwise hydrophobic quinazoline core.

  • PK Profile: The pKa of the morpholine nitrogen allows for formulation as a salt, improving oral bioavailability.

  • Binding: Crystal structures reveal the morpholine group extends towards the solvent interface, interacting with the solvent rather than deeply burying in the hydrophobic pocket. This positioning allows the drug to maintain high affinity while improving "drug-like" properties.

Metabolic Stability & Toxicology[2]

Metabolic Advantages

Morpholine is generally more metabolically stable than piperidine.[9]

  • Piperidine Liability: Prone to rapid oxidation at the

    
    -carbon (adjacent to Nitrogen) leading to ring opening or lactam formation.
    
  • Morpholine Stability: The oxygen atom deactivates the adjacent carbons towards CYP450-mediated oxidation.[9] However, morpholine is not inert; it can undergo N-dealkylation or C-hydroxylation followed by ring opening (to hydroxyethyl-glycine metabolites), but the rate is typically slower than piperidine oxidation.

Safety Watchpoints
  • Bioactivation: While rare, morpholine rings can be metabolized to reactive iminium intermediates or aldehydes (via ring opening), which may cause idiosyncratic toxicity.

  • Nitrosamines: Secondary amines like morpholine can form N-nitrosomorpholine (a potent carcinogen) if exposed to nitrating agents during synthesis or formulation. Strict control of nitrite levels in excipients is mandatory.

References

  • Kumari, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2023). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[9] BenchChem Technical Guides.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • FDA Access Data. (2003). "Gefitinib (Iressa) Pharmacology Review." Center for Drug Evaluation and Research.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Asymmetric Synthesis of Chiral 2-(Trifluoromethyl)morpholine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of chiral 2-(trifluoromethyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique electronic properties can significantly enhance the pharmacological profile of bioactive molecules. This document outlines a robust and scalable synthetic strategy commencing from the readily available chiral precursor, 2-trifluoromethyloxirane. The presented protocol is designed for researchers, medicinal chemists, and process development scientists, offering insights into the causality of experimental choices and ensuring a reproducible and self-validating methodology.

Introduction: The Significance of the 2-(Trifluoromethyl)morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of pharmaceuticals to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their biological activity by altering their lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Consequently, the chiral 2-(trifluoromethyl)morpholine scaffold represents a highly sought-after building block for the development of novel therapeutics with enhanced efficacy and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Access to enantiomerically pure forms of this scaffold is critical, as the stereochemistry often dictates the biological activity and potential off-target effects.

Strategic Approach: Substrate-Controlled Asymmetric Synthesis

Several strategies can be envisioned for the asymmetric synthesis of chiral 2-substituted morpholines, including catalytic asymmetric hydrogenation of dehydromorpholines and the use of chiral auxiliaries.[3][4][5][6] However, a highly efficient and practical approach leverages a substrate-controlled strategy, starting from a commercially available, enantiopure building block that already contains the desired stereocenter. This application note details a scalable synthesis of chiral 2-(trifluoromethyl)morpholine from the corresponding chiral 2-trifluoromethyloxirane.[7] This method offers excellent control of stereochemistry and a straightforward reaction sequence.

The overall synthetic workflow can be visualized as a two-step process: the nucleophilic opening of the chiral epoxide followed by an intramolecular cyclization to form the morpholine ring.

G cluster_0 Synthetic Workflow A Chiral 2-(Trifluoromethyl)oxirane B Nucleophilic Ring Opening (e.g., with ethanolamine) A->B Step 1 C Intermediate Amino Alcohol B->C D Intramolecular Cyclization (e.g., under Mitsunobu conditions or via sulfonyl activation) C->D Step 2 E Chiral 2-(Trifluoromethyl)morpholine D->E

Caption: Synthetic workflow for chiral 2-(trifluoromethyl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from the scalable synthesis of 2- and 3-trifluoromethylmorpholines reported by Mykhailiuk and coworkers.[7] This procedure is for the synthesis of (R)-2-(trifluoromethyl)morpholine from (R)-2-(trifluoromethyl)oxirane. The synthesis of the (S)-enantiomer can be achieved by starting with (S)-2-(trifluoromethyl)oxirane.

Materials and Reagents:

  • (R)-2-(Trifluoromethyl)oxirane

  • Ethanolamine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

Part A: Synthesis of (R)-tert-butyl 2-((2-hydroxy-1-(trifluoromethyl)ethyl)amino)ethylcarbamate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-(trifluoromethyl)oxirane (1.0 eq) in anhydrous dichloromethane.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add ethanolamine (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.

  • Boc Protection: Cool the reaction mixture back to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected amino alcohol intermediate.

Part B: Synthesis of (R)-2-(Trifluoromethyl)morpholine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the purified Boc-protected amino alcohol from Part A (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran.

  • Mitsunobu Cyclization: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (1.5 eq) dropwise over 30 minutes. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the formation of the Boc-protected morpholine by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification of Boc-protected Morpholine: Purify the crude residue by flash column chromatography to isolate the (R)-tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected morpholine in dichloromethane. Add trifluoroacetic acid (10 eq) and stir at room temperature for 2-4 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution. Separate the organic layer, dry over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure to yield the final product, (R)-2-(trifluoromethyl)morpholine.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthesis of chiral 2-(trifluoromethyl)morpholine based on reported procedures.[7]

StepProductTypical Yield (%)Enantiomeric Excess (ee %)
Nucleophilic Opening & Boc ProtectionBoc-protected amino alcohol intermediate75-85>99
Mitsunobu Cyclization & DeprotectionChiral 2-(Trifluoromethyl)morpholine60-70 (over 2 steps)>99

Causality and Experimental Insights

  • Choice of Starting Material: The use of enantiopure 2-trifluoromethyloxirane is the cornerstone of this strategy. It ensures that the stereochemistry at the C2 position is set from the beginning, obviating the need for a chiral catalyst or resolution step.

  • Boc Protection: The introduction of the Boc protecting group on the secondary amine serves two primary purposes: it prevents potential side reactions during the cyclization step and facilitates purification of the intermediate.

  • Mitsunobu Cyclization: The Mitsunobu reaction is a reliable method for the intramolecular cyclization of amino alcohols to form heterocyclic systems. It proceeds under mild conditions and generally with high inversion of stereochemistry at the alcohol carbon, although in this intramolecular case, it facilitates the ring closure.

  • Deprotection: Trifluoroacetic acid is a standard and effective reagent for the removal of the Boc protecting group, yielding the final product as a salt, which is then neutralized during the work-up.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the asymmetric synthesis of chiral 2-(trifluoromethyl)morpholine. By leveraging a substrate-controlled approach, this synthesis delivers the target compound in high yield and excellent enantiopurity. The availability of this valuable building block through a practical synthetic route will undoubtedly facilitate its broader application in the design and development of next-generation pharmaceuticals.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available from: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14461-14466. Available from: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). Available from: [Link]

  • Mykhailiuk, P. K. (2017). The Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights to Realize the Enant. Angewandte Chemie International Edition, 56(34), 10252-10255. Available from: [Link]

  • ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). Enantioselective synthesis of morpholine. ResearchGate. Available from: [Link]

  • Judd, T., et al. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Available from: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Thomson, R. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH). Available from: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. Available from: [Link]

  • ResearchGate. (2019). Selected examples of drugs containing chiral morpholine moieties. ResearchGate. Available from: [Link]

  • Wang, R., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956-959. Available from: [Link]

  • Le, C. M., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

Sources

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and pharmacokinetic profile—make it an attractive component in drug design.[1] In particular, the stereochemistry of the morpholine ring is often critical for therapeutic efficacy, driving the demand for robust and efficient methods to produce enantiomerically pure morpholine derivatives.[3][4] Among the various synthetic strategies, the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines has emerged as a highly efficient and atom-economical approach to access these valuable chiral building blocks.[5][6]

This application note provides a comprehensive guide to the rhodium-catalyzed asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed protocols for catalyst preparation and reaction execution, and provide practical guidance on troubleshooting and optimization.

Theoretical Background: The Power of Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, enabling the direct conversion of prochiral alkenes into chiral alkanes with high enantioselectivity.[7][8] The success of this reaction hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand.[2] In the context of synthesizing chiral morpholines, the key substrates are N-protected dehydromorpholines.

The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides, which are structurally similar to dehydromorpholines, involves the coordination of the rhodium catalyst to the double bond of the substrate.[9] The chiral ligand environment dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer.

Below is a simplified representation of the catalytic cycle:

Catalytic Cycle Rh_precatalyst [Rh(COD)2]BF4 + Chiral Ligand Active_Catalyst [Rh(Ligand)(Solvent)2]+ Rh_precatalyst->Active_Catalyst H2, Solvent Substrate_Complex [Rh(Ligand)(Substrate)]+ Active_Catalyst->Substrate_Complex Dehydromorpholine Hydride_Complex [Rh(H)2(Ligand)(Substrate)]+ Substrate_Complex->Hydride_Complex H2 Product_Complex [Rh(Ligand)(Product)]+ Hydride_Complex->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst Product Release Product Chiral Morpholine Product_Complex->Product

Caption: Simplified Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation.

Catalyst Selection and Preparation: The Key to Enantioselectivity

The choice of the chiral ligand is paramount for achieving high enantioselectivity. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, bisphosphine ligands with large bite angles have shown exceptional performance. A particularly effective catalyst system is the complex formed from a rhodium precursor and a chiral bisphosphine ligand like (R,R,R)-SKP.[6]

Table 1: Common Rhodium Catalysts and Chiral Ligands

Catalyst PrecursorChiral LigandCommon NameKey Features
[Rh(COD)₂]BF₄(R,R,R)-SKPSKP-RhLarge bite angle, high enantioselectivity for dehydromorpholines
[Rh(NBD)₂]BF₄(R)-BINAPBINAP-RhWidely used, effective for a range of substrates
[Rh(COD)Cl]₂(S,S)-Me-DuPhosDuPhos-RhElectron-rich, highly active
Protocol 1: In Situ Preparation of the Rhodium Catalyst

This protocol describes the in situ preparation of the active rhodium catalyst from a commercially available precursor and a chiral ligand.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Schlenk flask or glovebox

  • Argon or Nitrogen source

Procedure:

  • In a glovebox or under a stream of inert gas, add the rhodium precursor (1.0 eq) and the chiral ligand (1.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe. The volume should be sufficient to dissolve the solids, typically resulting in a concentration of 0.01-0.05 M.

  • Stir the mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the catalyst complex.

  • This freshly prepared catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Experimental Protocols: Synthesizing Chiral Morpholines

The following protocols provide a step-by-step guide for the synthesis of the N-protected dehydromorpholine substrate and its subsequent asymmetric hydrogenation.

Protocol 2: Synthesis of N-Protected Dehydromorpholine Substrate

This is a general procedure for the synthesis of a 2-substituted-N-acyl-dehydromorpholine, a common substrate for this reaction.

Substrate Synthesis Workflow Start Starting Materials: 2-Substituted Morpholine Acylating Agent Reaction Acylation Reaction: - Base (e.g., Triethylamine) - Solvent (e.g., DCM) Start->Reaction Workup Aqueous Work-up: - Wash with water and brine - Dry over Na2SO4 Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product N-Acyl-Dehydromorpholine Purification->Product

Caption: Workflow for the Synthesis of N-Acyl-Dehydromorpholine.

Materials:

  • 2-Substituted morpholine

  • Acylating agent (e.g., Benzoyl chloride, Acetyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-substituted morpholine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-protected dehydromorpholine.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of an N-protected dehydromorpholine to the corresponding chiral morpholine.

Materials:

  • N-Protected dehydromorpholine

  • Freshly prepared rhodium catalyst solution (from Protocol 1)

  • Anhydrous, degassed solvent (e.g., DCM)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected dehydromorpholine (1.0 eq) to a glass liner for the autoclave.

  • Add the freshly prepared rhodium catalyst solution (typically 0.5-2 mol%).

  • Add additional anhydrous, degassed solvent to achieve the desired substrate concentration (typically 0.1-0.5 M).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC or GC/LC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.

Case Studies and Substrate Scope

The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines has been successfully applied to a variety of substrates, affording the corresponding chiral morpholines in excellent yields and enantioselectivities.[6]

Table 2: Examples of Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Substrate (N-Protecting Group)Catalyst (Ligand)H₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
N-Boc-2-phenyl-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP30249895[6]
N-Cbz-2-phenyl-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP30249996[6]
N-Acetyl-2-phenyl-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP30249792[6]
N-Boc-2-(4-chlorophenyl)-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP50249699[6]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Prepare the catalyst in situ immediately before use. Handle the catalyst under a strict inert atmosphere.
Poor quality hydrogenUse high-purity hydrogen gas.
Substrate inhibitionLower the substrate concentration.
Low Enantioselectivity Incorrect ligand choiceScreen different chiral ligands. For dehydromorpholines, ligands with large bite angles are often optimal.
Racemization of productIf the product is susceptible to racemization, perform the reaction at a lower temperature and minimize the reaction time.
Impurities in the substratePurify the dehydromorpholine substrate carefully before the hydrogenation step.
Inconsistent Results Variations in catalyst preparationStandardize the catalyst preparation procedure, ensuring consistent reagent quality and reaction times.
Air leaks in the reactorCheck the seals and connections of the autoclave to ensure it is airtight.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the asymmetric hydrogenation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

General Chiral HPLC Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating the enantiomers of the chiral morpholine. Common CSPs include those based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of hexane and isopropanol, to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The ee is calculated from the relative peak areas of the two enantiomers.

Conclusion

Rhodium-catalyzed asymmetric hydrogenation represents a powerful and practical method for the synthesis of enantiomerically enriched morpholines. This application note provides a comprehensive framework for researchers and drug development professionals to successfully implement this methodology. By understanding the underlying principles, carefully selecting the catalyst system, and adhering to detailed experimental protocols, the synthesis of these valuable chiral building blocks can be achieved with high efficiency and stereocontrol, paving the way for the discovery and development of novel therapeutics.

References

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. RSC Medicinal Chemistry. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Li, X. Z., et al. (2021). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. [Link]

  • Chi, Y., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Privileged Chiral Ligands and Catalysts (pp. 1-45). Wiley-VCH. [Link]

  • van den Berg, M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(30), 11893-11902. [Link]

  • Cramer, N., et al. (2025). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society. [Link]

  • Kulinkovich, O. G., et al. (1999). Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. Russian Chemical Bulletin, 48(11), 2123-2125. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066. [Link]

  • Toste, F. D., et al. (2021). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ChemRxiv. [Link]

  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 13-28. [Link]

  • Schaus, S. E., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

  • Neumeyer, J. L., et al. (2008). Synthesis and Binding Studies of 2-O- And 11-O-substituted N-alkylnoraporphines. Bioorganic & Medicinal Chemistry Letters, 18(14), 3971-3973. [Link]

  • Börner, A., et al. (2001). Rhodium(I) catalyzed asymmetric hydrogenation of enamines. Tetrahedron: Asymmetry, 12(12), 1777-1783. [Link]

  • Xiao, J. (2019). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

  • Davies, S. G. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • Breit, B., et al. (2020). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Chemistry – A European Journal, 26(59), 13346-13350. [Link]

  • Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(21), 3468-3474. [Link]

  • Breit, B. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts, 2005(01), 0015-0015. [Link]

  • Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4905. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 28(14), 5438. [Link]

Sources

Application of 2-(Trifluoromethyl)morpholine in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(Trifluoromethyl)morpholine in CNS Drug Discovery Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary: The Fluorine Effect in CNS Design

In Central Nervous System (CNS) drug discovery, the morpholine ring is a privileged scaffold, often employed to modulate solubility and basicity.[1] However, unsubstituted morpholine (pKa ~8.[1]3) can suffer from excessive ionization at physiological pH, limiting blood-brain barrier (BBB) penetration.[1] Furthermore, the


-carbon positions adjacent to the heteroatoms are "soft spots" for oxidative metabolism (CYP450-mediated 

-hydroxylation).

2-(Trifluoromethyl)morpholine represents a high-value bioisostere that addresses these liabilities. The electron-withdrawing trifluoromethyl (


) group at the C2 position exerts a twofold effect:
  • pKa Modulation: It lowers the pKa of the amine (typically by 1–2 units), increasing the fraction of non-ionized drug at physiological pH (

    
    ), which is critical for passive diffusion across the BBB.[1]
    
  • Metabolic Blockade: It sterically and electronically deactivates the

    
    -carbon, blocking a primary site of metabolic clearance.[1]
    

This guide details the physicochemical rationale, synthetic protocols, and validation assays required to deploy 2-(trifluoromethyl)morpholine in lead optimization.[1]

Physicochemical Profiling: Morpholine vs. 2-CF -Morpholine

The introduction of the


 group fundamentally alters the molecular property profile. The table below summarizes the shift in key CNS-relevant parameters.
ParameterUnsubstituted Morpholine2-(Trifluoromethyl)morpholineImpact on CNS Drug Design
pKa (Conj. Acid) ~8.3 – 8.5~6.0 – 7.5 (Predicted/Experimental)Lower pKa reduces ionization at pH 7.4, enhancing passive membrane permeability.[1]
Lipophilicity (LogP) ~ -0.86~ 0.5 – 0.9Increased LogP moves the molecule into a more optimal range for BBB penetration (CNS MPO score improvement).
Metabolic Stability Susceptible to

-hydroxylation
Resistant at C2; Steric shielding of C3Extended Half-life (

)
by blocking the primary metabolic soft spot.
H-Bond Donors 1 (NH)1 (NH)Retains key H-bond donor capability for receptor binding.

Expert Insight: The pKa shift is the most critical feature.[1] For a CNS drug, a pKa of 6–8 is often the "sweet spot."[1] Unsubstituted morpholine (pKa ~8.[1]5) is >90% ionized at pH 7.[1]4. The 2-CF


 analog (pKa ~6.5) would be <15% ionized, drastically increasing the effective concentration available to cross the BBB.[1]

Strategic Application Workflow

The following diagram illustrates the decision logic for incorporating 2-(trifluoromethyl)morpholine during the Hit-to-Lead phase.

CNS_Optimization_Workflow Hit Hit Compound (Contains Morpholine) Analysis DMPK Analysis: 1. High Clearance (Microsomes)? 2. Low Brain/Plasma Ratio (Kp < 0.1)? Hit->Analysis Decision Identify Liability Analysis->Decision Metab_Issue Metabolic Liability: Alpha-Hydroxylation Decision->Metab_Issue High Cl_int Perm_Issue Permeability Liability: High pKa / High Ionization Decision->Perm_Issue Low Permeability Solution Strategy: Substitute with 2-(Trifluoromethyl)morpholine Metab_Issue->Solution Perm_Issue->Solution Result Optimized Lead: 1. Blocked Metabolic Site 2. Lower pKa (Increased fn) 3. Improved LogD Solution->Result

Figure 1: Decision tree for scaffold hopping from morpholine to 2-(trifluoromethyl)morpholine to resolve specific DMPK liabilities.

Protocol A: Synthesis of 2-(Trifluoromethyl)morpholine

Objective: Synthesize the 2-(trifluoromethyl)morpholine core from commercially available precursors. Mechanism: Ring opening of an epoxide followed by intramolecular cyclization.[1]

Materials:
  • Starting Material: 2-(Trifluoromethyl)oxirane (CAS: 359-36-4)

  • Reagent: 2-Aminoethanol (CAS: 141-43-5)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)[1]

  • Catalyst/Acid: Sulfuric acid (

    
    ) or Thionyl chloride (
    
    
    
    ) for cyclization.
Step-by-Step Methodology:
  • Epoxide Ring Opening (Amino Alcohol Formation):

    • Dissolve 2-aminoethanol (1.2 equiv) in MeOH at 0°C.

    • Add 2-(trifluoromethyl)oxirane (1.0 equiv) dropwise to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Reaction Monitoring: Monitor consumption of epoxide by TLC or LC-MS.

    • Workup: Concentrate in vacuo to yield the intermediate amino-diol, 1-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol.[1]

  • Cyclization (Morpholine Ring Closure):

    • Method A (Acid-Mediated): Dissolve the intermediate in concentrated

      
       at 0°C. Heat to 140–150°C for 2–4 hours. This promotes dehydration and ring closure.[1]
      
      • Note: This method is harsh.[1] For sensitive substrates, use Method B.[1]

    • Method B (Activation/Displacement): React the intermediate with

      
       in DCM to convert the primary alcohol to a chloride, followed by base-mediated (e.g., 
      
      
      
      , MeCN) intramolecular displacement by the secondary alcohol (or vice versa, depending on conditions).[1]
    • Preferred Route for 2-CF3: The acid-mediated dehydration is robust for the core scaffold synthesis.

  • Isolation:

    • Neutralize the reaction mixture carefully with NaOH/ice.[1]

    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purification: Distillation (for free base) or conversion to HCl salt for crystallization (white solid).

  • Characterization:

    • 
      F NMR:  Distinct singlet/doublet around -75 to -80 ppm.
      
    • MS: M+1 = 156.1 (Free base).

Protocol B: In Vitro CNS Penetration Assay (MDR1-MDCK)

To validate the efficacy of the 2-CF


 substitution, you must assess both passive permeability and P-glycoprotein (P-gp/MDR1) efflux liability. The MDR1-MDCK  assay is the industry standard for this prediction.

Objective: Determine the Apparent Permeability (


) and Efflux Ratio (ER) to predict BBB penetration.
Experimental Setup:
  • Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human ABCB1 gene).

  • Controls:

    • High Permeability/Low Efflux:[1] Propranolol or Antipyrine.[1]

    • High Efflux Substrate: Prazosin or Digoxin.[1]

    • Monolayer Integrity Marker: Lucifer Yellow.[1]

Step-by-Step Procedure:
  • Seeding:

    • Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size) in 24- or 96-well format.

    • Culture for 4–5 days until a confluent monolayer forms (TEER > 800

      
      ).
      
  • Compound Preparation:

    • Prepare test compound (2-(trifluoromethyl)morpholine derivative) at 10 µM in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

    • Critical: DMSO content must be < 1% to avoid membrane disruption.[1]

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add compound to the Apical chamber (Donor). Sample from Basolateral (Receiver).

    • B-to-A (Basolateral to Apical): Add compound to the Basolateral chamber (Donor). Sample from Apical (Receiver).

    • Incubate at 37°C for 60–90 minutes.

  • Analysis:

    • Quantify compound concentration in Donor (T=0, T=end) and Receiver (T=end) using LC-MS/MS.[1]

    • Check Lucifer Yellow permeability (

      
       cm/s) to ensure tight junctions are intact.
      
  • Calculations:

    • 
       (cm/s): 
      
      
      
      
      Where
      
      
      is the flux rate,
      
      
      is the surface area, and
      
      
      is the initial concentration.[1]
    • Efflux Ratio (ER):

      
      
      
Interpretation for CNS Candidates:
  • 
     cm/s:  High passive permeability (Likely to cross BBB).
    
  • 
    :  Not a P-gp substrate (Good CNS candidate).
    
  • 
    :  P-gp substrate (Likely restricted from brain; consider further optimization).
    

References

  • Shcherbatiuk, A. V., et al. (2013).[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1]

    • Core reference for synthesis and physicochemical characteriz
  • Hargreaves, R., et al. (2011).[1] "Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting." Annals of the New York Academy of Sciences, 1222, 40-48.[1]

    • Context for morpholine scaffolds in CNS drugs.
  • Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232.[1]

    • Methodology for CNS permeability assessment.
  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1]

    • Authoritative review on fluorine's effect on pKa and metabolic stability.

Sources

Reaction of 2-(Trifluoromethyl)morpholine with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-(Trifluoromethyl)morpholine in Medicinal Chemistry

Introduction & Strategic Context

2-(Trifluoromethyl)morpholine (CAS: 1196532-95-2) has emerged as a privileged scaffold in modern drug discovery. The incorporation of the trifluoromethyl (


) group at the C2 position of the morpholine ring offers a dual advantage: it modulates the metabolic stability of the ring system by blocking oxidative metabolism at the 

-position, and it significantly alters the lipophilicity (LogD) profile of the parent molecule.

However, for the synthetic chemist, this scaffold presents a distinct challenge. The strong electron-withdrawing inductive effect (-I) of the


 group, combined with the steric bulk proximal to the nitrogen center, renders the amine significantly less nucleophilic than unsubstituted morpholine. Standard protocols optimized for morpholine often result in sluggish conversion or incomplete reactions when applied to this fluorinated analog.

This Application Note provides validated, high-fidelity protocols designed to overcome these electronic and steric penalties, ensuring efficient coupling with alkyl, acyl, and aryl electrophiles.

Physicochemical Profile & Reactivity Logic

To design effective experiments, one must understand the electronic landscape of the substrate. The


 group lowers the basicity of the amine, necessitating specific adjustments in base strength and catalyst choice.

Table 1: Comparative Physicochemical Properties

PropertyMorpholine2-(Trifluoromethyl)morpholineSynthetic Implication
Hybridization

amine

amine
Retains 3D character (Fsp3).
Basicity (

of conjugate acid)
~8.3~5.8 - 6.2 (Predicted)Critical: The 2-

analog is a much weaker base. It requires stronger bases for deprotonation in Pd-coupling and is less prone to protonation in acidic reductive amination conditions.
Nucleophilicity HighModerate/LowReactions require higher temperatures, more active electrophiles, or specific catalysts.
Steric Environment OpenHindered at C2The

group (approx. size of isopropyl) creates steric clash, impacting

trajectories.

Decision Logic for Experimental Design

The following decision tree outlines the optimal pathway for functionalizing 2-(Trifluoromethyl)morpholine based on the electrophile class.

ReactionLogic Start Target Electrophile Class Alkyl Alkyl Halide / Epoxide (sp3 Electrophile) Start->Alkyl Aryl Aryl Halide (sp2 Electrophile) Start->Aryl Carbonyl Aldehyde / Ketone (Reductive Amination) Start->Carbonyl Acyl Acyl/Sulfonyl Chloride Start->Acyl SN2_Cond Protocol A: Enhanced SN2 Solvent: DMF/MeCN Base: Cs2CO3 Add: KI (cat) Alkyl->SN2_Cond SNAr_Check Is Aryl Ring Activated? (e.g., o/p-NO2, Pyridine) Aryl->SNAr_Check RedAm_Cond Protocol D: Reductive Amination Agent: STAB (NaBH(OAc)3) Acid: AcOH (Stoichiometric) Carbonyl->RedAm_Cond Acyl_Cond Standard Acylation Base: DIPEA (Excess) Solvent: DCM Acyl->Acyl_Cond SNAr_Yes Protocol C: SNAr Solvent: DMSO/NMP Temp: 80-100°C SNAr_Check->SNAr_Yes Yes SNAr_No Protocol B: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Pd Source: Pd2(dba)3 SNAr_Check->SNAr_No No

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics and hybridization.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The STAB Method)

Rationale: The lower basicity of 2-(trifluoromethyl)morpholine makes imine formation slower. Standard Sodium Borohydride (


) is often too harsh or non-selective. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and compatibility with the required acidic conditions.

Reagents:

  • Amine: 2-(Trifluoromethyl)morpholine (Free base or HCl salt).

  • Carbonyl: Target Aldehyde (1.0 equiv) or Ketone (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, dissolve the carbonyl compound (1.0 mmol) and 2-(trifluoromethyl)morpholine (1.1 mmol) in DCE (5 mL).

    • Critical Step: If using the HCl salt of the amine, add 1.0 equiv of DIPEA to free-base it in situ. If using the free base, add 1.0-2.0 equiv of AcOH. The acid catalysis is vital to protonate the carbonyl and facilitate attack by the deactivated amine.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. (For sterically hindered ketones, add 3Å molecular sieves and stir for 2–4 hours).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow the mixture to warm to RT and stir overnight (12–16 h).

  • Monitoring: Check via LC-MS. The

    
     group provides a distinct mass signature.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: The reduced basicity allows for easy separation from neutral impurities using an SCX-2 (Strong Cation Exchange) cartridge, eluting non-basic impurities with MeOH and the product with

    
     in MeOH.
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: Standard ligands (TPP, BINAP) often fail with electron-deficient secondary amines. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) are required to facilitate the reductive elimination step.

Reagents:

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv).

  • Amine: 2-(Trifluoromethyl)morpholine (1.2 equiv).[1]

  • Catalyst:

    
     (2–5 mol%) or precatalyst (e.g., RuPhos Pd G3).
    
  • Ligand: RuPhos or BrettPhos (4–10 mol%).

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Procedure:

  • Inert Environment: Charge a reaction tube with the aryl halide, amine, base, and Pd/Ligand system. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvation: Add anhydrous, degassed solvent (0.2 M concentration).

  • Reaction: Seal the tube and heat to 80–100°C for 4–12 hours.

    • Note: The

      
       group adds steric bulk. If conversion is low, switch from RuPhos to BrettPhos , which is optimized for the most difficult secondary amines.
      
  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol C: Nucleophilic Aromatic Substitution ( )

Rationale: For activated aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene), metal catalysis is unnecessary. However, the deactivated nature of the amine requires higher temperatures than standard morpholine.

Step-by-Step Procedure:

  • Dissolve aryl halide (1.0 equiv) and 2-(trifluoromethyl)morpholine (1.2–1.5 equiv) in DMSO or NMP.

  • Add DIPEA or

    
     (2.0 equiv) to scavenge the acid generated.
    
  • Heat to 80–120°C. (Standard morpholine reacts at RT or 50°C; the

    
     analog requires significant thermal activation).
    
  • Self-Validation: Monitor by

    
     NMR. The shift of the 
    
    
    
    group on the morpholine ring will remain relatively constant (~ -78 ppm), while the disappearance of the aryl-fluoride signal (if applicable) confirms reaction progress.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates the specific catalytic cycle adjustments required for this deactivated amine.

BuchwaldWorkflow Precursors Ar-X + 2-CF3-Morpholine OxAdd Oxidative Addition (Pd0 inserts into Ar-X) Precursors->OxAdd LigandEx Amine Binding (Rate Limiting Step due to Sterics) OxAdd->LigandEx  Bulky Ligand  (RuPhos) Needed Deprot Deprotonation (Requires Strong Base NaOtBu) LigandEx->Deprot RedElim Reductive Elimination (Forms C-N Bond) Deprot->RedElim RedElim->OxAdd  Regenerate Pd0 Product N-Aryl-2-CF3-Morpholine RedElim->Product

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the critical 'Amine Binding' bottleneck caused by the 2-CF3 group.

References

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][2]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in 2-(Trifluoromethyl)morpholine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield in 2-(Trifluoromethyl)morpholine hydrochloride synthesis Role: Senior Application Scientist Context: Technical Support Center (Tier 3 Support)

Ticket ID: #TFM-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Status: Open / Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Chemistry

Welcome to the Technical Support optimization hub. You are likely accessing this guide because you are encountering yield losses (<40%) or regioselectivity issues during the scale-up of 2-(trifluoromethyl)morpholine hydrochloride .

The synthesis of fluorinated heterocycles is governed by the unique electronic effects of the trifluoromethyl (


) group. Unlike non-fluorinated analogues, the strong electron-withdrawing nature of the 

group destabilizes adjacent carbocations and increases the acidity of neighboring protons, altering standard nucleophilic substitution dynamics.
The Validated Pathway

The most robust, scalable route involves the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane followed by cyclization.

ReactionPathway Start 2-(Trifluoromethyl)oxirane (Starting Material) Inter Linear Intermediate (Regio-defined) Start->Inter Epoxide Opening (SN2, Kinetic Control) Reagent N-Benzyl-2-aminoethanol Reagent->Inter Cyclization Cyclization (Mitsunobu or Activation) Inter->Cyclization Intramolecular Etherification Product 2-(CF3)morpholine HCl (Final Salt) Cyclization->Product 1. Deprotection (H2/Pd) 2. HCl/Dioxane

Figure 1: Validated synthetic workflow for high-purity isolation.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses the specific "pain points" reported by users. We move beyond generic advice to the causal mechanisms affecting your yield.

Issue A: Poor Regioselectivity During Epoxide Opening

Symptom: HPLC shows a persistent impurity (15-20%) that is difficult to separate. Diagnosis: Attack at the wrong carbon of the epoxide. Mechanism: The


 group creates a dipole that can confuse the nucleophile. While steric hindrance favors attack at the terminal carbon (

), electronic factors can activate

.

Optimization Protocol:

  • Temperature Control: Maintain reaction temperature at 0°C to 5°C during addition. Higher temperatures favor thermodynamic control, which increases the ratio of the undesired regioisomer.

  • Solvent Choice: Use non-polar or polar aprotic solvents (e.g., Toluene or DCM) rather than alcohols. Protic solvents can activate the epoxide oxygen via hydrogen bonding, potentially shifting the site of attack.

Solvent SystemRegioisomer Ratio (Desired : Undesired)Yield (Step 1)Notes
Methanol 85 : 1592%Fast reaction, but high impurity profile.
THF 92 : 888%Good balance.
Toluene 98 : 2 85% Recommended for high purity. Slower kinetics.
Issue B: Incomplete Cyclization (Oligomerization)

Symptom: Gummy residue, low mass recovery, broad NMR signals. Diagnosis: Intermolecular polymerization instead of intramolecular ring closure. Mechanism: The linear intermediate contains both an alcohol and an amine. If concentration is too high, the molecule reacts with a neighbor rather than itself.

Optimization Protocol:

  • Dilution Principle: Run the cyclization step under high dilution conditions (0.05 M to 0.1 M).

  • Activation Strategy: Avoid simple acid catalysis which often fails due to the electron-withdrawing

    
     deactivating the adjacent hydroxyl. Use Mitsunobu conditions  (DEAD/PPh3) or specific activation of the primary alcohol (Mesyl chloride/Et3N) followed by base-mediated closure.
    
Issue C: Volatility & Salt Formation

Symptom: Loss of product during concentration; hygroscopic solid. Diagnosis: The free base of 2-(trifluoromethyl)morpholine is volatile. Optimization Protocol:

  • Never concentrate the free base to dryness under high vacuum.

  • Perform the salt formation in situ or in solution.

  • Preferred Method: Add 4M HCl in Dioxane to the crude organic layer, precipitate the salt, and filter.

Interactive Troubleshooting Guide

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Low Yield / Purity CheckHPLC Check HPLC/GC of Intermediate 1 Start->CheckHPLC Regio Is Regioisomer > 5%? CheckHPLC->Regio TempIssue Action: Lower Temp to -10°C Switch to Toluene Regio->TempIssue Yes Cycliz Check Cyclization Step Regio->Cycliz No Oligomers Are Oligomers Present? Cycliz->Oligomers Dilution Action: Increase Dilution (High Dilution Principle) Oligomers->Dilution Yes Salt Is Yield Low after Workup? Oligomers->Salt No Volatility Action: Avoid High Vac Trapping as HCl Salt directly Salt->Volatility Yes

Figure 2: Decision matrix for process recovery.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-aminoethyl hydrogen sulfate for a one-pot synthesis? Answer: While this is a classic route for morpholine, it performs poorly with trifluoromethyl epoxides. The


 group reduces the nucleophilicity of the intermediate alkoxide, making the displacement of the sulfate sluggish and prone to side reactions. The N-benzyl-2-aminoethanol  route is superior for this specific derivative.

Q2: My HCl salt is turning into a goo. How do I crystallize it? Answer: 2-(Trifluoromethyl)morpholine HCl is hygroscopic.

  • Ensure your solvent (Et2O or Dioxane) is anhydrous.

  • Recrystallization solvent system: IPA/EtOAc (1:4) . Dissolve in minimal hot IPA, add EtOAc until cloudy, and cool slowly.

  • Store in a desiccator.

Q3: How do I confirm the position of the


 group? 
Answer: Standard 

NMR can be ambiguous due to overlapping multiplets.
  • Recommended: Run

    
     NMR.[1]
    
  • Definitive: Run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment or

    
     NMR with fluorine coupling analysis. The coupling constant (
    
    
    
    vs
    
    
    ) will definitively place the carbon.

References & Validation

The protocols and data presented above are synthesized from validated industrial scale-up methodologies and properties of fluorinated epoxides.

  • Enamine Ltd. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (Demonstrates the commercial viability of the epoxide route).

  • Miyashita, Y., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[2][3][4] Beilstein J. Org.[3] Chem. 2024, 20, 2421–2433.[2][3] (Mechanistic insight into regioselective opening of fluorinated epoxides).

  • PubChem Compound Summary. 2-(Trifluoromethyl)morpholine.[5][6] (Physical properties and volatility data).[1]

  • Organic Chemistry Portal. Synthesis of Morpholines. (General cyclization strategies and Mitsunobu conditions).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-(Trifluoromethyl)morpholine and its precursors before handling.

Sources

Technical Support Center: Diastereoselective Synthesis of 2-(Trifluoromethyl)morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)morpholines. This guide is designed to provide expert insights and practical solutions to common challenges encountered in controlling diastereoselectivity. The trifluoromethyl group presents unique stereoelectronic demands, often complicating the predictable formation of the desired diastereomer. This resource consolidates field-proven advice, troubleshooting protocols, and foundational knowledge to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in 2-(Trifluoromethyl)morpholine synthesis?

Controlling diastereoselectivity hinges on influencing the formation of the two key stereocenters, typically at the C2 (bearing the CF3 group) and another position (e.g., C3, C5, or C6). The main strategies are:

  • Substrate-Control: This approach utilizes chiral starting materials where pre-existing stereocenters dictate the facial selectivity of subsequent bond formations. For example, starting with an enantiopure amino alcohol or a chiral trifluoromethylated building block can effectively bias the cyclization to favor one diastereomer.

  • Reagent-Control: This involves using chiral reagents, such as chiral auxiliaries or catalysts, to induce stereoselectivity. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral metal-ligand complex is a powerful example of this strategy.[1][2][3]

  • Kinetic vs. Thermodynamic Control: Manipulating reaction conditions like temperature, solvent, and reaction time can favor either the kinetically or thermodynamically preferred diastereomer. Lower temperatures often favor the kinetic product, which forms faster, while higher temperatures can allow the system to equilibrate to the more stable thermodynamic product.

Q2: How does the choice of a trifluoromethylated starting material influence the stereochemical outcome?

The point at which the trifluoromethyl group is introduced is critical. Syntheses often commence from commercially available building blocks like 2-trifluoromethyloxirane.[4] The stereochemistry of this starting material, if enantiopure, can serve as the foundational stereocenter that directs the formation of subsequent centers during ring-opening and cyclization steps. Alternatively, introducing the trifluoromethyl group via nucleophilic trifluoromethylation of an imine or ketone precursor allows for the use of chiral catalysts to set the stereocenter enantioselectively from the outset.

Q3: What role do catalysts play in directing the synthesis towards a specific diastereomer?

Catalysts are central to achieving high diastereoselectivity, particularly in asymmetric syntheses. For instance:

  • Chiral Lewis Acids/Brønsted Acids: These can coordinate to the substrate, creating a chiral environment that blocks one face of the molecule from attack, thereby directing the approach of a reactant.

  • Organocatalysts: Chiral amines or thioureas can activate substrates by forming chiral iminium or enamine intermediates, which then react with high facial selectivity.[5][6] Cinchona alkaloid-derived catalysts, for example, have been successfully used in various asymmetric transformations.[7]

  • Transition Metal Catalysts: In reactions like asymmetric hydrogenation of dehydromorpholines, chiral phosphine ligands coordinated to a rhodium or iridium center create a chiral pocket that forces the substrate to bind in a specific orientation, leading to highly enantioselective (and thus diastereoselective in subsequent steps) product formation.[1][2][3]

Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Diastereomeric Ratio (d.r.) in the Cyclization Step

You've completed the cyclization to form the morpholine ring, but 1H NMR or HPLC analysis shows a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve it?

Possible Causes & Solutions:

  • Insufficient Steric or Electronic Bias: The transition states leading to the two diastereomers may be too close in energy.

    • Solution 1 (Modify Substrate): If possible, increase the steric bulk of a directing group on your substrate. For instance, changing a protecting group from a methyl ether to a bulky silyl ether (e.g., TBDPS) can create a stronger facial bias.

    • Solution 2 (Screen Solvents): Solvent polarity can influence the geometry of the transition state. A screen of non-polar (Toluene, Dichloromethane) to polar aprotic (THF, Acetonitrile) and protic (Ethanol) solvents can reveal an optimal medium for selectivity.[8]

    • Solution 3 (Change Temperature): Low temperatures often enhance kinetic selectivity. Try running the reaction at 0 °C, -20 °C, or even -78 °C. Conversely, if the desired product is the thermodynamic one, running the reaction at a higher temperature might allow for equilibration to the more stable diastereomer.[8]

  • Incorrect Catalyst or Catalyst Deactivation: The catalyst may not be providing sufficient stereochemical control or may be losing its activity.

    • Solution 1 (Catalyst Screening): If using a catalytic method, perform a screen of different catalysts or ligands. For metal-catalyzed reactions, varying the ligand's bite angle and electronic properties can have a profound impact on selectivity.[1][2]

    • Solution 2 (Check Catalyst Purity/Loading): Ensure the catalyst is pure and used at the optimal loading. Impurities can sometimes inhibit or alter the catalytic cycle.

Problem 2: Inconsistent Diastereoselectivity Between Batches

You achieved a good d.r. in a small-scale reaction, but upon scale-up or in subsequent runs, the selectivity is poor and unpredictable.

Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry: Minor impurities or slight variations in the stoichiometry of reagents can have a magnified effect on larger scales.

    • Solution 1 (Reagent Qualification): Use reagents from the same batch or qualify new batches with a small-scale test reaction. Pay close attention to the purity of starting materials and the exact molarity of organometallic reagents or strong bases like LDA.[9][10]

    • Solution 2 (Precise Stoichiometry): Double-check all calculations and ensure precise addition of all reactants, especially the limiting reagent and any catalysts or additives.

  • Mixing and Temperature Control: Inefficient mixing or temperature gradients in a larger reaction vessel can lead to the formation of multiple products.

    • Solution 1 (Improve Agitation): Ensure the stirring is vigorous enough to maintain a homogenous mixture.

    • Solution 2 (Controlled Addition): Add critical reagents slowly via a syringe pump to maintain a consistent temperature and concentration profile within the reaction flask. Monitor the internal temperature, not just the bath temperature.

Problem 3: Difficulty Separating the Diastereomers

You have a mixture of diastereomers but are struggling to isolate the desired one with high purity.

Possible Causes & Solutions:

  • Similar Physicochemical Properties: The diastereomers may have very similar polarities, making chromatographic separation challenging.

    • Solution 1 (Chromatography Optimization): Diastereomers can often be separated by flash column chromatography or HPLC.[11][12] Systematically screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Sometimes, a small change in the eluent composition can dramatically improve resolution. Using a high-performance stationary phase (e.g., smaller particle size silica) can also help.

    • Solution 2 (Recrystallization): If the product is crystalline, recrystallization can be a highly effective method for isolating a single diastereomer. Perform a solvent screen to find a system where one diastereomer is significantly less soluble than the other.

    • Solution 3 (Derivatization): If all else fails, consider derivatizing the mixture. Reacting a functional group (e.g., the morpholine nitrogen or a hydroxyl group) with a chiral or achiral agent can create new diastereomeric derivatives with different physical properties, making them easier to separate. The protecting group can then be removed post-purification.

Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Parameters on Diastereoselectivity

The following table illustrates how systematic changes in reaction conditions can influence the diastereomeric ratio (d.r.) in a model cyclization reaction.

EntryCatalyst (mol%)SolventTemperature (°C)AdditiveDiastereomeric Ratio (A:B)
1NoneTHF25None1.5 : 1
2NoneToluene25None2.1 : 1
3NoneTHF-78None4.5 : 1
4ZnCl₂ (10)DCM0None6.0 : 1
5Sc(OTf)₃ (10)DCM0None8.2 : 1
6Sc(OTf)₃ (10)DCM-20None12.0 : 1

Data is illustrative and intended to show trends.

Experimental Protocol: Catalyst Screening for Optimizing Diastereoselectivity

This protocol outlines a systematic approach to screen Lewis acid catalysts for improving the diastereoselectivity of an intramolecular cyclization.

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Ensure all solvents are anhydrous.

  • Prepare a stock solution of the linear amino alcohol precursor in the chosen reaction solvent (e.g., Dichloromethane).

2. Reaction Setup (Example for one catalyst):

  • To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents).

  • Add 2 mL of anhydrous Dichloromethane (DCM) and cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Slowly add 1.0 equivalent of the amino alcohol precursor from the stock solution to the catalyst slurry.

  • Allow the reaction to stir at 0 °C.

3. Monitoring and Analysis:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After the starting material is consumed (or after a fixed time, e.g., 12 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 10 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product using 1H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer. Alternatively, use chiral or normal phase HPLC for more accurate determination.[12]

4. Parallel Screening:

  • Repeat steps 2 and 3 in parallel with other catalysts (e.g., ZnCl₂, Ti(OiPr)₄, In(III) salts) and at different temperatures (-20 °C, 25 °C) to identify the optimal conditions.[13]

Visualizations
Troubleshooting Workflow for Low Diastereoselectivity

G start Start: Low d.r. Observed q1 Is the reaction under kinetic or thermodynamic control? start->q1 kinetic Optimize for Kinetic Control q1->kinetic Kinetic thermo Optimize for Thermodynamic Control q1->thermo Thermodynamic lower_temp Lower Reaction Temperature (e.g., 0°C to -78°C) kinetic->lower_temp change_solvent Screen Solvents (Polarity Effects) kinetic->change_solvent higher_temp Increase Reaction Temperature (Allow Equilibration) thermo->higher_temp q2 Is a catalyst being used? lower_temp->q2 change_solvent->q2 screen_catalyst Screen Catalysts / Ligands (Lewis Acids, Organocatalysts) q2->screen_catalyst Yes modify_substrate Modify Substrate (e.g., bulkier protecting group) q2->modify_substrate No additives Investigate Additives (e.g., salts, acids) screen_catalyst->additives end End: Optimized d.r. modify_substrate->end higher_temp->q2 additives->end

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

References
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Gandon, V., et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 28(31), e202200590. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1459–1469. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • He, Y.-P., Wu, H., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PMC. [Link]

  • Celentano, G., et al. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Organic Letters, 24(24), 4447–4452. [Link]

  • Novak, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Wang, R., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959. [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Diva Portal. (n.d.). Purification, stereoisomeric analysis and quantification of biologically active compounds in extracts from pine sawflies. [Link]

  • Celentano, G., et al. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. PMC. [Link]

  • MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]

  • American Chemical Society. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. [Link]

  • Michigan State University Chemistry. (n.d.). Asymmetric Induction. [Link]

  • Lu, S. (2019). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PMC. [Link]

  • Royal Society of Chemistry. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Ukrainian Chemistry Journal. (2025). Enantiomer Purification Through Achiral Chromatography: Integrating Simulated Moving Bed and Self-Disproportionation of Enantiomers. [Link]

  • Royal Society of Chemistry. (2013). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Chemical Communications. [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Lu, S. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

Sources

Workup procedure for reactions involving 2-(Trifluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Trifluoromethyl)morpholine Hydrochloride

Welcome to the technical support center for 2-(Trifluoromethyl)morpholine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the workup of reactions involving this valuable building block. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific synthetic context.

The Core Challenge: Understanding Reduced Basicity

A frequent point of failure in workups involving 2-(Trifluoromethyl)morpholine and its derivatives stems from a misunderstanding of its fundamental properties. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the basicity of the morpholine nitrogen.

The pKa of the conjugate acid of a standard morpholine is approximately 8.5.[1] In contrast, the pKa of the 2-(trifluoromethyl)morpholine conjugate acid is substantially lower. This means it is a much weaker base, and its hydrochloride salt is a correspondingly stronger acid.[1] Consequently, standard workup conditions, such as washing with saturated sodium bicarbonate (NaHCO₃), are often insufficient to deprotonate the amine and enable its extraction into an organic solvent.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My product/starting material won't extract into the organic layer after a basic wash. What's going wrong?

This is the most common issue. The likely cause is incomplete deprotonation of the trifluoromethyl)morpholine nitrogen. A weak base like sodium bicarbonate (pKa of conjugate acid = 6.4) may not be strong enough to effectively neutralize the hydrochloride salt of this weakly basic amine.

Root Cause Analysis:

  • Insufficient Basicity: The aqueous layer's pH is not high enough to convert the amine hydrochloride salt into its free base form.

  • Equilibrium: Even if some free base is formed, a significant portion may remain protonated and water-soluble, leading to poor partitioning into the organic layer.

Solutions:

  • Use a Stronger Base: Switch from sodium bicarbonate to a more robust inorganic base. A 1 M or 2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is recommended. Adjust the aqueous layer to a pH of 10-12 to ensure complete deprotonation.

  • Verify with pH Paper: Do not assume the solution is basic. Always test the pH of the aqueous layer after adding the base and shaking. If necessary, add more base until the desired pH is achieved.

  • "Salting Out": Add sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and promoting its transfer into the organic layer.

Troubleshooting Workflow: Extraction Failure

Below is a logical workflow to diagnose and solve extraction issues.

Caption: Decision tree for troubleshooting poor extraction.

FAQ 2: An intractable emulsion has formed during my extractive workup. How can I break it?

Emulsions are common when working with amines, which can act as surfactants, especially when fine precipitates are present.

Solutions:

  • Add Brine: Introduce a saturated solution of NaCl. This increases the density and ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the suspension by removing particulate matter that stabilizes the emulsion.

  • Patience & Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., a little ethanol if using ethyl acetate) can sometimes alter the interfacial tension and resolve the emulsion.

FAQ 3: My purified product is still contaminated with starting materials or reagents. What purification strategy is best?

While standard silica gel chromatography is often the go-to method, the basic nature of the 2-(trifluoromethyl)morpholine moiety can cause streaking and poor separation on acidic silica gel.

Solutions:

  • Acid/Base Extraction: Before chromatography, perform a rigorous acid/base workup. To remove unreacted amine, wash the organic layer with dilute acid (e.g., 1 M HCl).[2] The protonated amine will move into the aqueous layer.[2] Then, re-basify the aqueous layer and extract your desired product. This only works if your final product is not basic. If your product is the N-functionalized morpholine, this technique removes the unreacted starting amine.

  • Modified Silica Gel Chromatography:

    • Basic Modifier: Add a small amount of triethylamine (~1-2%) to your eluent system. This neutralizes the acidic sites on the silica gel, preventing the basic amine product from sticking and streaking.[3]

    • Pre-treated Silica: Use commercially available basic alumina or triethylamine-treated silica gel for your column.[3]

  • Reverse-Phase Chromatography: For particularly polar or stubborn compounds, reverse-phase flash chromatography (C18 silica) is an excellent alternative.[3]

Table 1: Purification Strategy Selection

IssueRecommended SolutionRationale
Streaking on TLC/ColumnAdd 1% Et₃N to eluentNeutralizes acidic silica surface, improving peak shape.[3]
Product is acid-stableWash with dilute HClRemoves basic impurities by protonation and extraction into the aqueous phase.[2]
Product is base-stableWash with dilute NaOH/K₂CO₃Removes acidic impurities.
Both product and impurities are basicBasic alumina or reverse-phase chromatographyOffers different selectivity compared to standard silica.[3]

Detailed Experimental Protocol: Standard Workup for an N-Alkylation Reaction

This protocol describes a robust workup for a hypothetical reaction where 2-(Trifluoromethyl)morpholine hydrochloride has been N-alkylated.

Reaction: 2-(CF₃)Morpholine·HCl + R-Br + K₂CO₃ in CH₃CN → N-Alkyl-2-(CF₃)Morpholine

  • Quenching and Solvent Removal:

    • Rationale: The initial step is to remove the reaction solvent and any solid base.

    • Procedure: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and any salts. Rinse the solid with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction (The Critical Step):

    • Rationale: This step partitions the desired product into an organic layer while removing inorganic salts and polar impurities. Correct pH adjustment is key.

    • Procedure: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Add an equal volume of 1 M NaOH solution. c. Shake the separatory funnel vigorously. Crucially, vent frequently. d. Allow the layers to separate. Using a glass pipette, take a drop of the lower aqueous layer and spot it on pH paper. Ensure the pH is ≥ 11. If not, add more 1 M NaOH and repeat. e. Separate the layers. Extract the aqueous layer two more times with the organic solvent. f. Combine all organic layers.

  • Washing and Drying:

    • Rationale: This removes residual water and any remaining aqueous-soluble impurities.

    • Procedure: a. Wash the combined organic layers with saturated NaCl solution (brine). This helps to break any minor emulsions and begins the drying process. b. Separate the layers and transfer the organic phase to an Erlenmeyer flask. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[4] d. Filter off the drying agent and rinse it with a small amount of fresh organic solvent.

  • Concentration and Final Purification:

    • Rationale: Removal of the workup solvent to yield the crude product, ready for final purification.

    • Procedure: a. Concentrate the filtrate using a rotary evaporator. b. Analyze the crude product (TLC, LCMS, NMR) and purify as necessary using the strategies outlined in FAQ 3.

Workup Protocol Flow Diagram

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Isolation & Purification A 1. Reaction Mixture (Product, Salts, Solvent) B 2. Filter Solids & Concentrate A->B Quench C 3. Dissolve in EtOAc & Add 1M NaOH B->C Prepare for Extraction D 4. Check Aqueous pH > 10 C->D Basify E 5. Separate Layers & Re-extract Aqueous (2x) D->E Verify F 6. Combine Organic Layers E->F G 7. Wash with Brine F->G Initial Wash H 8. Dry over MgSO4 G->H Dry I 9. Filter & Concentrate H->I Isolate J 10. Crude Product I->J K 11. Purify (e.g., Chromatography) J->K Analysis L 12. Pure Product K->L

Caption: Step-by-step workflow for a standard workup protocol.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. chem.rochester.edu. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Various Authors. (2022). Amine workup. Reddit r/Chempros. Available at: [Link]

Sources

Technical Support Center: LC-MS Analysis in 2-(Trifluoromethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the synthesis and analysis of 2-(Trifluoromethyl)morpholine. This guide is structured to address the common and complex challenges encountered when using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and identify impurities. Our goal is to provide you with the expertise and practical steps needed to troubleshoot your analyses effectively, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Profile

Q1: What are the likely byproducts in the synthesis of 2-(Trifluoromethyl)morpholine, and where do they come from?

A1: The impurity profile of 2-(Trifluoromethyl)morpholine is highly dependent on the synthetic route employed. A common and scalable method involves the reaction of 2-(trifluoromethyl)oxirane with an ethanolamine derivative, followed by cyclization.[1] Understanding the potential side reactions is the first step in identifying byproducts by LC-MS.

  • Unreacted Starting Materials: The most common impurities are residual 2-(trifluoromethyl)oxirane and the starting amine. Their presence indicates an incomplete reaction.

  • Regioisomeric Adduct: The initial nucleophilic attack on the oxirane can occur at either carbon. While attack at the less-substituted carbon is generally favored, the electron-withdrawing nature of the trifluoromethyl group can influence regioselectivity, leading to the formation of a 1-(trifluoromethyl) substituted isomer.

  • Dimerization/Oligomerization: The starting amine can react with more than one equivalent of the oxirane, leading to the formation of dimers or other higher molecular weight species, especially if reaction conditions are not carefully controlled.

  • Incomplete Cyclization: The intermediate amino alcohol, formed after the initial oxirane ring-opening, may persist in the reaction mixture if the subsequent cyclization step is inefficient.

Below is a diagram illustrating a plausible synthetic pathway and the origin of key byproducts.

G cluster_0 Reaction Pathway cluster_1 Byproduct Formation SM1 2-(Trifluoromethyl)oxirane Intermediate Ring-Opened Intermediate (Amino Alcohol) SM1->Intermediate Nucleophilic Attack B3 Unreacted Starting Materials SM1->B3 SM2 Ethanolamine SM2->Intermediate SM2->B3 Product 2-(Trifluoromethyl)morpholine (Target Product) Intermediate->Product Intramolecular Cyclization (e.g., MsCl, TsCl) B1 Regioisomeric Adduct Intermediate->B1 Alternative Attack B2 Dimer Intermediate->B2 Reaction with excess Oxirane

Caption: Plausible synthetic pathway and byproduct origins.

LC-MS Analysis & Troubleshooting

Q2: My LC-MS chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial when confronted with unknown peaks in your chromatogram. The process involves leveraging both chromatographic and mass spectrometric data to build a case for the identity of each impurity.

The logical workflow below outlines the key steps for systematically troubleshooting and identifying unknown peaks.

G start Unexpected Peak Detected rt_check 1. Verify Retention Time (RT) Is it consistent across runs? start->rt_check mass_check 2. Determine Accurate Mass Obtain [M+H]+ and calculate elemental formula. rt_check->mass_check Yes, RT is consistent revisit Re-evaluate Synthesis / Analysis rt_check->revisit No, RT is variable (Indicates LC instability) msms 3. Acquire MS/MS Fragmentation Data Does it match expected patterns? mass_check->msms db_search 4. Correlate with Known Byproducts Compare mass and fragmentation to potential structures. msms->db_search conclusion Propose Structure / Identify Byproduct db_search->conclusion Match Found db_search->revisit No Match Found (Consider novel byproduct)

Caption: Logical workflow for identifying unknown peaks.

Step-by-Step Guide:

  • Confirm System Stability: First, ensure the unexpected peaks are not artifacts. Inject a solvent blank to check for carryover or contamination from the system or solvents.[2] If the peaks persist, inject a known standard of your target compound to confirm the retention time and response of the main peak. Inconsistent retention times can point to issues with the mobile phase, column, or pump pressure.[2]

  • Extract Mass Spectra: For each unknown peak, extract the mass spectrum. Determine the monoisotopic mass of the protonated molecule, [M+H]⁺. Using high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap is critical here, as it allows you to propose a molecular formula based on the accurate mass measurement.

  • Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak in the quadrupole and fragment it. The resulting fragmentation pattern is a structural fingerprint. Morpholine derivatives typically show characteristic losses related to the ring structure. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines.[3][4] The trifluoromethyl group is generally stable but can influence fragmentation pathways.

  • Hypothesize and Confirm: Compare the molecular formula and fragmentation data against the potential byproducts listed in the table below. For example, a peak with the same molecular formula as your product but a different retention time is likely a regioisomer. A peak with a mass corresponding to the starting material + oxirane would suggest an uncyclized intermediate.

Table 1: Potential Byproducts and Their Expected Mass Signatures

Compound TypeDescriptionExpected [M+H]⁺ (for C₅H₈F₃NO)Likely Origin
Target Product 2-(Trifluoromethyl)morpholine156.0631Successful Synthesis
Regioisomer 3-(Trifluoromethyl)morpholine156.0631Alternative oxirane ring-opening
Uncyclized Intermediate e.g., 2-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-1-ol174.0736Incomplete cyclization
Dimer Adduct Product + one oxirane unit270.0852Over-reaction with oxirane

Q3: I'm observing poor peak shape (tailing or fronting) for my main compound. What could be the cause?

A3: Poor peak shape is a common issue in LC-MS that can compromise resolution and quantification.[5] For a basic compound like 2-(Trifluoromethyl)morpholine, the causes are often related to interactions with the stationary phase or issues with the sample solvent.

  • Secondary Silanol Interactions: Most reversed-phase silica columns have residual acidic silanol groups on the surface. The basic nitrogen on the morpholine ring can interact strongly with these sites, causing peak tailing.

    • Solution: Add a mobile phase modifier. Using 0.1% formic acid in both the aqueous and organic mobile phases is standard practice. The acid protonates the morpholine, minimizing silanol interactions and promoting good peak shape. It also aids in efficient positive-ion electrospray ionization.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[5]

    • Solution: Dilute your sample and reinject. Perform a dilution series to find the optimal concentration range for your column and method.

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile into a 95% water mobile phase), it can cause peak distortion and splitting.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.

Q4: My signal intensity is very low, or my baseline is noisy. What troubleshooting steps should I take?

A4: Low signal intensity and high background noise can mask low-level byproducts and affect the reliability of your results.[2][5]

  • Check the Ion Source: The ESI source is prone to contamination. A dirty source can suppress ionization and reduce signal.

    • Solution: Follow the manufacturer's procedure for cleaning the ion source, capillary, and lenses. This should be part of regular instrument maintenance.[2]

  • Optimize MS Parameters: Ensure the mass spectrometer settings are optimized for your compound.

    • Solution: Using a standard solution of your product, perform an infusion analysis to optimize parameters like capillary voltage, gas flow rates (nebulizer, drying gas), and fragmentor voltage.

  • Mobile Phase Contamination: Impurities in solvents or additives can create high background noise and adducts.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[8] Filter mobile phases if they have been sitting for an extended period. Contamination from ubiquitous compounds like perfluorinated substances (PFCs) can be an issue, especially when analyzing fluorinated analytes.[9][10]

  • Matrix Effects: If analyzing a crude reaction mixture, other components can co-elute and suppress the ionization of your target analyte.[11]

    • Solution: Improve chromatographic separation to resolve your analyte from interfering matrix components. If necessary, perform a simple sample cleanup like liquid-liquid extraction or solid-phase extraction (SPE) before analysis.[6]

Table 2: Quick LC-MS Troubleshooting Guide

SymptomCommon CausesRecommended Solutions
Peak Tailing Secondary silanol interactions; Column degradation.Add 0.1% formic acid to mobile phase; Replace column.
Peak Fronting Column overload; Sample solvent stronger than mobile phase.Dilute sample; Dissolve sample in initial mobile phase.[7]
Split Peaks Clogged frit or partially blocked column; Sample solvent mismatch.Reverse-flush column (if permitted); Match sample solvent to mobile phase.[5]
No/Low Signal Dirty ion source; Incorrect MS parameters; No sample injected.Clean ion source; Optimize MS parameters via infusion; Check syringe and sample vial.
High Background Noise Contaminated solvents/additives; Mobile phase degradation.Use fresh, LC-MS grade solvents; Check for leaks.[2]
Ghost Peaks Sample carryover from previous injection.Run blank injections; Develop a more aggressive needle wash method.[12]

Experimental Protocols

Protocol: General LC-MS Analysis of 2-(Trifluoromethyl)morpholine Reaction Mixture

This protocol provides a starting point for method development. It must be optimized for your specific instrumentation and separation needs.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent like methanol or acetonitrile (1 mL).

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[8]

    • Perform a further 1:100 dilution in a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Ramp from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3500 V

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range (Full Scan): m/z 100-500

    • MS/MS: For fragmentation, use targeted MS/MS mode, isolating the parent ion of interest with a collision energy (CE) ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

References

  • PharmD Info. (2023). LCMS Troubleshooting: Tips and Tricks for Overcoming Common Issues. Available at: [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Available at: [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Available at: [Link]

  • SlideShare. (n.d.). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Available at: [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • ResearchGate. (2008). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Available at: [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. Available at: [Link]

  • SlideShare. (n.d.). Troubleshooting in lcms. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (2011). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Red de Investigadores Ecuatorianos. (2001). 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Available at: [Link]

  • ResearchGate. (2017). (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link]

  • PubMed. (2005). Structural Determination of the Novel Fragmentation Routes of Morphine Opiate Receptor Antagonists Using Electrospray Ionization Quadrupole Time-Of-Flight Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Trifluoromethylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up of trifluoromethylmorpholine synthesis Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Scale-Up Engineers

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when transitioning trifluoromethylmorpholine synthesis from milligram-scale medicinal chemistry to kilogram-scale process development.

The incorporation of a trifluoromethyl (


) group into the morpholine ring is a high-value modification for modulating lipophilicity (

) and metabolic stability. However, the scale-up of these scaffolds presents unique hazards—specifically volatility, regioselectivity control, and the safety profile of fluorinating agents.
Part 1: Strategic Route Selection
Q: I need to scale up 2-(trifluoromethyl)morpholine to 500g. Should I use DAST to fluorinate a morpholine alcohol precursor?

A: We strongly advise AGAINST using Deoxofluor or DAST (Diethylaminosulfur trifluoride) for this scale if a building block approach is viable.

The Technical Reality: While DAST is effective on a milligram scale, it poses severe safety risks on a kilogram scale.

  • Thermal Instability: DAST and its byproducts can undergo catastrophic decomposition above 50°C, leading to rapid pressure buildup and potential vessel rupture.

  • Shock Sensitivity: The distillation residues from DAST reactions are reported to be shock-sensitive.

  • Cost & E-Factor: Deoxyfluorination reagents are expensive and generate large amounts of sulfonamide waste, resulting in a poor Environmental Factor (E-factor).

Recommended Approach: The "Building Block" Strategy Instead of late-stage fluorination, construct the morpholine ring around a pre-fluorinated building block.

  • For 2-

    
    -morpholine:  Use 2-(trifluoromethyl)oxirane  (commercially available).
    
  • For 3-

    
    -morpholine:  Use 3,3,3-trifluoroalanine  derivatives or trifluoropyruvate  imines.
    

This approach shifts the complexity to the starting material, which is purchased, rather than the chemical process you must control.

Part 2: Troubleshooting & Optimization Guides
Q: I am synthesizing 2-(trifluoromethyl)morpholine via the ring-opening of 2-(trifluoromethyl)oxirane with an amino alcohol. My yield is inconsistent (30-60%), and I see multiple spots on TLC. What is happening?

A: You are likely facing a Regioselectivity Mismatch and/or Polymerization.

Root Cause Analysis: The


 group is strongly electron-withdrawing. Unlike standard alkyl epoxides where nucleophilic attack is driven by sterics (attacking the less substituted carbon), the 

group deactivates the adjacent carbon electronically.
  • The Trap: If you run the reaction too hot or without a Lewis acid catalyst, the amine may attack both carbons, or the epoxide may polymerize (oligomerize) initiated by the amine.

Corrective Protocol:

  • Temperature Control: Perform the ring-opening at -20°C to 0°C , then slowly warm to room temperature. Do not heat initially.[1]

  • Stoichiometry: Use a 3-5 equivalent excess of the amine (e.g., N-benzylaminoethanol). The excess amine acts as a solvent and prevents the product (a secondary amine) from reacting with a second molecule of epoxide (polymerization).

  • Regioselectivity: The amine will predominantly attack the terminal (unsubstituted) carbon (C3), leading to the secondary alcohol:

    
    . This is the desired regioisomer for 2-
    
    
    
    -morpholine.
Q: My product vanishes during the drying step. I had 50g in the reactor, but after rotary evaporation, I only recovered 15g. Is it decomposing?

A: It is likely not decomposing; it is evaporating. Trifluoromethylmorpholines are highly volatile.

The Physics: The introduction of fluorine often lowers the boiling point relative to non-fluorinated analogues due to reduced intermolecular Van der Waals forces (the "Fluorous Effect"), unless hydrogen bonding is significant. Free-base trifluoromethylmorpholines have high vapor pressures.

The Fix: Salt Formation Strategy Never isolate the free base to dryness on a scale-up.

  • In-Situ Salt Formation: After the workup/extraction, add a solution of HCl in dioxane or Oxalic acid directly to the organic layer.

  • Isolation: Isolate the solid salt (Hydrochloride or Oxalate) via filtration. These salts are non-volatile, stable, and easy to handle.

Part 3: Validated Scale-Up Protocol

Target: 2-(Trifluoromethyl)morpholine Hydrochloride (100g Scale) Method: Epoxide Ring Opening & Intramolecular Cyclization

Step 1: Epoxide Ring Opening

  • Charge a 2L jacketed reactor with N-benzylaminoethanol (3.0 equiv) and Dichloromethane (DCM) (5 vol). Cool to 0°C .

  • Add 2-(trifluoromethyl)oxirane (1.0 equiv) dropwise over 2 hours. Note: Maintain internal temp < 5°C to control exotherm.

  • Stir at 0°C for 4 hours, then warm to 20°C. Monitor consumption of epoxide by GC-MS.

  • Workup: Wash with water (to remove excess aminoethanol). Dry organic layer with

    
    . Do not concentrate to dryness. 
    

Step 2: Cyclization (Intramolecular Etherification) Note: A common robust method uses sulfuric acid or activating the alcohol.

  • Concentrate the DCM solution to ~3 volumes.

  • Add Thionyl Chloride (

    
    )  (1.2 equiv) at 0°C to convert the alcohol to the alkyl chloride.
    
  • Reflux in toluene or acetonitrile with

    
      (2.0 equiv) to effect cyclization.
    
  • Hydrogenation: Dissolve the N-benzyl morpholine in MeOH, add Pd/C (5 wt%), and hydrogenate (1 atm

    
    ) to remove the benzyl group.
    
  • Salt Formation: Filter catalyst. Add HCl/MeOH. Crystallize the 2-(trifluoromethyl)morpholine hydrochloride .

Part 4: Data Visualization
Figure 1: Strategic Decision Tree for Route Selection

Caption: Decision logic for selecting the safest and most efficient synthesis route based on scale and available starting materials.

RouteSelection start Target: Trifluoromethylmorpholine Scale-Up decision1 Is the CF3-Epoxide commercially available? start->decision1 route_A Route A: Building Block Approach (Recommended) decision1->route_A Yes (2-CF3 isomer) route_B Route B: Deoxyfluorination (High Risk) decision1->route_B No (Complex substitution) step_A1 Ring Opening of 2-(CF3)oxirane (-20°C, Excess Amine) route_A->step_A1 step_B1 Synthesize Morpholinone/Morpholine Alcohol route_B->step_B1 step_A2 Cyclization (Base-mediated or Mitsunobu) step_A1->step_A2 success Safe, Scalable Process (Isolate as HCl Salt) step_A2->success step_B2 Fluorination with DAST/DeoxoFluor step_B1->step_B2 risk_B CRITICAL RISK: Explosion Hazard >50°C High Cost step_B2->risk_B

Figure 2: Process Flow for 2-(Trifluoromethyl)morpholine Synthesis

Caption: Step-by-step unit operations for the recommended epoxide ring-opening route, highlighting critical control points.

ProcessFlow feed Feed: 2-(CF3)oxirane N-Benzylaminoethanol reactor1 Reactor 1 (0°C): Ring Opening (Regioselectivity Control) feed->reactor1 Slow Addition workup Aqueous Wash (Remove excess amine) reactor1->workup Crude Intermediate reactor2 Reactor 2: Cyclization (SOCl2 / K2CO3) workup->reactor2 Dry Organic Layer hydrogenation Hydrogenation: Pd/C, H2 (Debenzylation) reactor2->hydrogenation N-Benzyl Product crystallization Crystallization: HCl Salt Formation (Volatility Control) hydrogenation->crystallization Free Amine

Part 5: Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Low Yield (<40%) Polymerization of epoxideIncrease amine equivalents (3-5 eq). Lower reaction temperature to -10°C.
Exotherm Spike Fast addition of epoxideUse a dosing pump. Calculate cooling capacity (

).
Product Loss Volatility of free baseSTOP. Do not dry. Add HCl/Ether immediately to precipitate the salt.
Impurity: Regioisomer High reaction temperatureEnsure temp < 0°C during addition. Attack at

-substituted carbon increases with heat.
Emulsion in Workup Fluorinated surfactantsUse brine washes.[2] Filter through Celite if solid particulates stabilize the emulsion.
References
  • Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.

  • Mykhailiuk, P. K. (2015).[1] "In-situ generation of difluorocarbene for the synthesis of difluoromethylated compounds." Angewandte Chemie International Edition. (Context on fluorinated building blocks).

  • Org. Process Res. Dev. (2008).[3] "Safety of DAST and Deoxo-Fluor." Organic Process Research & Development, 12(2), 305-308. (Safety data regarding fluorinating agents).

  • Patent WO 2005/026123 . "Preparation of novel 2-pyridone derivatives." (Describes convergent synthesis strategies avoiding hazardous fluorination).

Sources

Technical Support: Managing the Exotherm of 2-(Trifluoromethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: October 26, 2023 Department: Process Safety & Application Engineering Applicable Compounds: 2-(Trifluoromethyl)morpholine (CAS: 1000762-29-5), 2-(Trifluoromethyl)morpholin-3-one.

Critical Thermal Events (The "Why")

The synthesis of 2-(trifluoromethyl)morpholine presents two distinct thermal profiles depending on the chosen route. As a researcher, you are likely encountering thermal runaway risks at one of two specific "Critical Control Points" (CCPs). Understanding the thermodynamics of these steps is the first line of defense.

CCP 1: The Epoxide Ring-Opening (Initiation)
  • Reaction: Nucleophilic attack of 2-aminoethanol (or N-benzyl derivatives) on 2-(trifluoromethyl)oxirane (TFEP).

  • Thermal Profile: Rapid, front-loaded exotherm.

  • Mechanism: While the electron-withdrawing

    
     group stabilizes the epoxide slightly compared to propylene oxide, the ring strain energy (~27 kcal/mol) is released instantaneously upon nucleophilic attack.
    
  • Risk: If reagents are mixed too quickly at ambient temperature, the adiabatic temperature rise (

    
    ) can exceed the boiling point of the epoxide (approx. 35-40°C), leading to pressurization and containment failure.
    
CCP 2: The Lactam Reduction (High-Energy Release)
  • Reaction: Reduction of the intermediate 2-(trifluoromethyl)morpholin-3-one using Aluminum Hydrides (Red-Al, LAH).

  • Thermal Profile: Sustained exotherm during addition and violent exotherm during quenching.

  • Mechanism: The hydride transfer is exothermic, but the formation of aluminum-oxygen bonds releases significant energy. Furthermore, the hydrolysis of excess hydride during the quench generates hydrogen gas (

    
    ) and heat simultaneously.
    

Troubleshooting Guide & FAQs

This section addresses specific "symptoms" users report during the synthesis.

Scenario A: The Epoxide Step

Q: I observed a delayed exotherm after adding 2-(trifluoromethyl)oxirane to the amine. Why didn't it heat up immediately? A: This is a classic "Induction Period" hazard.

  • Cause: The reaction rate is often slow at low temperatures (

    
    ). If you added the epoxide cold and then allowed the vessel to warm up naturally, the accumulated unreacted material reacted all at once (thermal runaway).
    
  • Fix: Always maintain a "reaction temperature" (typically 20-25°C for this specific fluorinated epoxide) during the addition to ensure consumption matches addition. Use a dosage-controlled approach: Do not add more epoxide until the previous aliquot has reacted.

Q: The reaction mixture turned dark/tarry during the ring-opening. A: This indicates polymerization of the epoxide or oxidation of the amine.

  • Cause: Localized hot spots >60°C.

  • Fix: Improve agitation. The viscosity of amino-alcohols can be high; ensure your impeller is creating a vortex. Dilute the amine in THF or Toluene before adding the epoxide to act as a heat sink.

Scenario B: The Reduction Step (Red-Al/LAH)

Q: During the Red-Al addition, the temperature spiked despite the cooling bath. A: You likely exceeded the heat exchange capacity of your reactor.

  • Cause: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction is instantaneous. The rate of heat generation (

    
    ) exceeded the rate of heat removal (
    
    
    
    ).
  • Fix: Stop the addition immediately. Implement a "Stop-on-Temp" interlock (see Diagram 1). For future runs, dilute the Red-Al solution (commercially ~65-70% in toluene) to 30-40% before addition to slow the kinetic rate.

Q: The quench was violent even though I cooled the flask to -10°C. A: Low temperature increased the viscosity, trapping pockets of unreacted hydride.

  • Cause: When you added the quench (e.g., Rochelle salt or NaOH), it didn't mix well due to the cold, viscous sludge. Once the mixture warmed or was agitated vigorously, the trapped hydride reacted suddenly.

  • Fix: Quench at a slightly elevated temperature (0°C to 5°C) to maintain fluidity, or use a specific quenching sequence: Fieser workup (Water

    
     15% NaOH 
    
    
    
    Water) or Glauber’s salt (Sodium sulfate decahydrate) which releases water slowly.

Validated Protocol: Red-Al Reduction of 2-(Trifluoromethyl)morpholin-3-one

Scope: This protocol is designed to minimize thermal accumulation. It replaces solid LiAlH4 with liquid Red-Al for better dosing control.

Safety: Red-Al is pyrophoric and water-reactive. Perform under


.
Reagents:
  • Substrate: 2-(Trifluoromethyl)morpholin-3-one (1.0 equiv)

  • Reagent: Red-Al (65 wt% in Toluene) (2.5 equiv)

  • Solvent: Anhydrous Toluene (10 volumes relative to substrate)

Step-by-Step Methodology:
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring is insufficient for the aluminate sludge), a temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.

  • Substrate Charge: Charge the morpholinone substrate and Toluene (5 vol). Cool to 0°C .[1]

  • Reagent Prep: In a separate dry flask, dilute the Red-Al solution with Toluene (1:1 ratio). Note: Dilution acts as a thermal buffer.

  • Controlled Addition (The Critical Step):

    • Transfer the diluted Red-Al to the addition funnel.

    • Add dropwise. Rule: Maintain internal temperature

      
      .
      
    • Self-Validating Check: Stop addition for 1 minute. If temperature drops immediately, the reaction is not accumulating. If temperature continues to rise, you have accumulation—STOP and cool.

  • Reaction: Once addition is complete, allow to warm to Room Temperature (RT). If TLC shows incomplete conversion, heat to 40°C carefully. Do not reflux unless necessary.

  • The "Soft" Quench:

    • Cool mixture back to 0°C .

    • Prepare a solution of Potassium Sodium Tartrate (Rochelle Salt, saturated aq.).

    • Add Ethyl Acetate (5 vol) to the reaction mixture (dilutes the sludge).

    • Add the Rochelle Salt solution dropwise . Expect gas evolution (

      
      ). Ensure strict ventilation.
      
  • Workup: Agitate the biphasic mixture vigorously for 1-2 hours until the aluminum emulsion breaks into two clear layers. Separate and extract.

Visualization & Logic

Diagram 1: Thermal Safety Loop (Dosage Control)

This logic flow illustrates how to automate or manually control the addition of the exothermic reagent (Red-Al or Epoxide) to prevent runaway.

ThermalSafetyLoop Start Start Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > Setpoint (e.g. 10°C)? CheckTemp->Decision ActionStop STOP Feed Increase Cooling Decision->ActionStop Yes ActionProceed Continue Feed (Slow Rate) Decision->ActionProceed No ActionStop->CheckTemp Wait 2 min CheckAccum Check Accumulation (Stop Feed for 60s) ActionProceed->CheckAccum Every 10% added AccumDecision Does Ti Drop? CheckAccum->AccumDecision Hazard HAZARD: Accumulation Do NOT Restart Feed AccumDecision->Hazard No (Rising/Stable) Safe System Safe Resume AccumDecision->Safe Yes Safe->CheckTemp

Caption: Logic flow for "Stop-on-Temp" control. Note the "Check Accumulation" loop, which is critical for detecting delayed exotherms.

Diagram 2: Chemical Pathway & Heat Release Points

ReactionPathway Epoxide 2-(Trifluoromethyl)oxirane Step1 Ring Opening (Exotherm: Medium) Epoxide->Step1 Amine 2-Aminoethanol Amine->Step1 Intermed Amino-Alcohol Intermediate Step1->Intermed Step2 Cyclization (Acid/Mitsunobu) Intermed->Step2 Lactam Morpholin-3-one Step2->Lactam Step3 REDUCTION (Red-Al) (Exotherm: HIGH) Lactam->Step3 Hydride Addition Product 2-(Trifluoromethyl)morpholine Step3->Product Quench (H2 Release)

Caption: Synthesis pathway highlighting the two primary thermal risk zones. The Reduction step (Step 3) poses the highest severity risk.

References

  • Process Safety Evaluation of Lactam Reduction. ResearchGate. (Discusses the calorimetry and gas evolution risks during morpholine derivative synthesis). [Link]

  • Reaction of 3,3,3-trifluoro-1,2-epoxypropane. Arkivoc. (Describes the regioselectivity and reactivity of the fluorinated epoxide ring opening). [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(Trifluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-CF3-MORPH-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Group[1]

Executive Summary: The "Fluorine Paradox"

Welcome to the technical support guide for 2-(Trifluoromethyl)morpholine scaffolds. You are likely here because your compound exhibits a frustrating duality: the morpholine ring suggests polarity, yet the trifluoromethyl (


) group renders the molecule surprisingly lipophilic and lowers the basicity of the nitrogen center.

This guide addresses the three most common failure modes associated with this scaffold:

  • Salt Instability: Caused by the electron-withdrawing nature of the

    
     group.
    
  • Aqueous Precipitation: Caused by the high logP of the fluorinated moiety.

  • Formulation Failure: Caused by poor compatibility with standard excipients.[1]

Module 1: Chemical Modification (Salt Selection)

The Issue: "My salt is disproportionating or forming a paste."

Technical Diagnosis: The 2-position


 group is a strong electron-withdrawing group (EWG). While unsubstituted morpholine has a pKa of ~8.3, the inductive effect of the 

group pulls electron density away from the nitrogen, typically lowering the pKa to the 6.0 – 7.5 range [1].

The Consequence: Standard "weak" pharmaceutical acids (e.g., tartaric, citric, adipic) often fail because the


 (pKa of base - pKa of acid) is insufficient.[1] For a stable salt, you generally need a 

to ensure adequate proton transfer and prevent disproportionation in solution [2].[1]
Troubleshooting Protocol: The "Strong Acid" Screen

Objective: Identify a counter-ion that forms a crystalline, non-hygroscopic salt.

Step-by-Step Workflow:

  • Calculate

    
    :  Measure the exact pKa of your derivative. If pKa < 6.5, discard weak acids immediately.[1]
    
  • Select Counter-ions: Focus on sulfonic acids.[1] The sulfonate anion is often lipophilic enough to pack well with the fluorinated morpholine.

  • Solvent Selection: Avoid alcohols if ester formation is a risk (though low risk here).[1] Use a polar aprotic solvent (Acetone, THF) to drive crystallization.[1]

Recommended Counter-ions (Priority Order):

  • Methanesulfonic Acid (Mesylate): High success rate with lipophilic amines.[1]

  • Hydrochloric Acid (Hydrochloride): Standard, but may be hygroscopic.[1]

  • Benzenesulfonic Acid (Besylate): Good for

    
    -
    
    
    
    stacking if your derivative has aromatic rings.[1]
Logic Diagram: Salt Selection Decision Tree

SaltSelection Start Start: Measure pKa of 2-CF3-Morpholine Derivative CheckPKa Is pKa < 6.0? Start->CheckPKa WeakBase Weak Base Detected (Risk of Salt Disproportionation) CheckPKa->WeakBase Yes ModBase Moderate Base (pKa 6.0 - 8.0) CheckPKa->ModBase No ActionStrong Use Strong Acids Only: HCl, Methanesulfonic, Sulfuric WeakBase->ActionStrong ActionMixed Screen Broad Range: Include Maleic, Fumaric, Tartaric ModBase->ActionMixed Result Evaluate Crystallinity (XRPD) & Hygroscopicity (DVS) ActionStrong->Result ActionMixed->Result

Figure 1: Decision matrix for counter-ion selection based on the inductive effect of the trifluoromethyl group.

Module 2: Formulation Engineering (Cyclodextrin Complexation)

The Issue: "Salts are failing, or I need an IV formulation."

Technical Diagnosis: If salt formation is not viable (e.g., the solid is amorphous/hygroscopic), encapsulation is the next line of defense. The


 group is bulky and hydrophobic. While this hurts water solubility, it is actually an ideal guest  for the hydrophobic cavity of 

-Cyclodextrins (CDs) [3].

Mechanism: The fluorine atoms shed water molecules easily (low solvation energy), allowing the


 moiety to drive deep into the CD cavity, stabilized by Van der Waals forces.
Troubleshooting Protocol: Phase Solubility Study

Objective: Determine the binding constant (


) and optimal CD concentration.

Materials:

  • API (Excess)

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) - Preferred over parent 
    
    
    
    -CD due to renal safety and higher solubility.
  • Phosphate Buffer (pH 7.4)

Protocol:

  • Preparation: Prepare 5 vials with increasing HP-

    
    -CD concentrations (0, 5, 10, 15, 20% w/v) in buffer.
    
  • Saturation: Add excess API to each vial until solid persists.

  • Equilibration: Shake at room temperature for 48 hours. Note: Fluorinated compounds often have slow dissolution kinetics; do not shorten this time.

  • Filtration: Filter through 0.45 µm PVDF filter. Avoid nylon filters as they may bind the drug.

  • Analysis: Quantify API concentration via HPLC.

Data Interpretation: Plot [API] dissolved (y-axis) vs. [CD] concentration (x-axis).

  • A-type profile (Linear): Indicates 1:1 soluble complex.[1] Ideal.

  • B-type profile (Plateau): Indicates precipitation of the complex. Switch to SBE-

    
    -CD (Captisol®).
    

Module 3: Co-Solvent & Lipid Strategies

The Issue: "I need a liquid formulation for animal PK studies."

Technical Diagnosis: 2-CF3-morpholine derivatives often exhibit "grease ball" behavior—high logP but moderate melting points.[1] They dissolve well in organic solvents but crash out upon dilution in blood.[1]

Strategy: Use a co-solvent system that matches the polarity of the fluorinated region while maintaining water miscibility.

Recommended Solvent Systems
ComponentFunctionRecommended %Why it works for CF3-Morpholines
PEG 400 Co-solvent20-40%Solubilizes the ether/amine core; disrupts water structure.
DMA (Dimethylacetamide) Co-solvent5-10%Excellent solvent for fluorinated aromatics; use sparingly (toxicity).[1]
Tween 80 Surfactant1-5%Prevents precipitation upon dilution; micellar encapsulation of the

tail.
0.1N HCl pH Adjusterq.s.If the compound is basic (pKa > 5), low pH is critical for solubility.[1]

Experimental Workflow for IV Formulation:

  • Dissolve API in 100% PEG 400 (or DMA/PEG mix).[1]

  • Slowly add water/saline with rapid stirring (vortexing).

  • Critical Step: If precipitation occurs immediately, add Tween 80 to the organic phase before adding water.[1]

Logic Diagram: Formulation Development Workflow

FormulationWorkflow Input Input: 2-CF3-Morpholine Derivative Step1 Step 1: pH Solubility Profile (Is solubility > 1mg/mL at pH 2?) Input->Step1 Soluble Yes: Use pH Adjustment (0.01N HCl or Lactate Buffer) Step1->Soluble Yes Insoluble No: Hydrophobic Limited Step1->Insoluble No Step2 Step 2: Co-solvent Screen (PEG400 / PG / Ethanol) Insoluble->Step2 Step3 Step 3: Add Surfactant (Tween 80 / Cremophor EL) Step2->Step3 If precip. on dilution Final Stable Clear Solution Step2->Final If stable Step3->Final

Figure 2: Step-wise formulation logic for liquid delivery systems.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography for purification? A: Yes, but be aware that the


 group makes the compound run faster (higher Rf) than non-fluorinated analogs due to lipophilicity. However, the basic amine can streak on silica.[1] Fix:  Add 1% Triethylamine (TEA) or Ammonia to your eluent to suppress silanol interactions.[1]

Q: My compound is an oil. How do I get a solid for solubility testing? A: 2-CF3-morpholines often resist crystallization due to low molecular symmetry.[1] Fix: Try forming the HCl salt in diethyl ether or dioxane. If that fails, try the Oxalate or Fumarate salt, which often crystallize better due to hydrogen bonding networks, even if they aren't the final clinical salt form.[1]

Q: Why does my pKa measurement vary so much? A: Fluorine atoms can affect potentiometric titrations if the electrode is not stable. Furthermore, if your compound is very insoluble, it may precipitate during the titration, giving a false pKa.[1] Fix: Use a co-solvent titration (e.g., Methanol/Water) and extrapolate back to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

References

  • Morgenthaler, M., et al. (2007).[1] "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2(8), 1100-1115.[1] Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Messner, M., et al. (2011).[1] "Self-assembled cyclodextrin aggregates and nanoparticles."[1] International Journal of Pharmaceutics, 408(1-2), 235-247.[1] Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

Sources

Validation & Comparative

2-(Trifluoromethyl)morpholine hydrochloride vs 2-methylmorpholine in SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Trifluoromethyl)morpholine hydrochloride vs 2-methylmorpholine in SAR studies Content Type: Publish Comparison Guide

Strategic Bioisosteres for Physicochemical Tuning in Drug Discovery

Executive Summary

In Structure-Activity Relationship (SAR) campaigns, the morpholine ring is a privileged scaffold, often employed to improve solubility and pharmacokinetic (PK) profiles.[1][2][3] However, the choice between the standard 2-methylmorpholine and its fluorinated analog, 2-(trifluoromethyl)morpholine , represents a critical decision point.[4]

While 2-methylmorpholine serves as a standard steric probe to restrict conformation and fill hydrophobic pockets, 2-(trifluoromethyl)morpholine acts as a functional "metabolic shield" and "electronic tuner."[4] The electron-withdrawing nature of the trifluoromethyl (


) group significantly lowers the basicity (

) of the morpholine nitrogen, often improving membrane permeability and reducing hERG liability, while simultaneously blocking oxidative metabolism at the 2-position.
Physicochemical Profile Comparison

The following table contrasts the fundamental properties of the two motifs. Note the distinct shift in


, which is the primary driver for differences in permeability and solubility.
Feature2-Methylmorpholine2-(Trifluoromethyl)morpholineImpact on SAR
Structure



adds mass but provides specific interactions.[1][4]
Molecular Weight ~101.15 Da~155.12 Da (+54 Da)

increases MW, potentially lowering Ligand Efficiency (LE).
Basicity (

)
~8.4 (Similar to morpholine)~7.4 (Reduced by ~1 log unit)Lower

reduces % ionized at pH 7.4, improving passive permeability.
Lipophilicity (

)
~ -0.2 (Hydrophilic)~ +0.5 to +0.9 (More Lipophilic)

increases lipophilicity, aiding hydrophobic binding.
Electronic Effect Weak Inductive Donor (+I)Strong Inductive Withdrawer (-I)

pulls electron density from N, reducing metabolic N-oxidation.[1][4]
Metabolic Liability High (C-H oxidation at C2/C3)Low (C-F bond is metabolically inert)

blocks CYP450 oxidation at the C2 position.[1]
Mechanistic Insight: The "Fluorine Effect"[5]

The substitution of a methyl group with a trifluoromethyl group is not merely a steric replacement; it induces profound electronic and conformational changes.

A. Basicity Modulation (

Shift)

The morpholine nitrogen in 2-methylmorpholine is a typical secondary amine with a


 near 8.[1]4. At physiological pH (7.4), approximately 90% of the molecules are protonated (cationic). This high ionization supports solubility but limits passive diffusion across lipid membranes.

In 2-(trifluoromethyl)morpholine , the strong electron-withdrawing effect of the


-

group pulls electron density through the sigma bond framework (inductive effect). This destabilizes the protonated ammonium form, lowering the

to approximately 7.4.
  • Result: At pH 7.4, only ~50% of the molecules are protonated. The increased fraction of neutral species significantly enhances membrane permeability and blood-brain barrier (BBB) penetration.

B. Metabolic Blocking

The C-H bonds in the methyl group of 2-methylmorpholine are susceptible to oxidation by Cytochrome P450 enzymes (CYP), leading to hydroxylation and subsequent dealkylation or ring opening.[1]

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) and is resistant to oxidative cleavage. Placing a

    
     group at the 2-position effectively "caps" this metabolic soft spot, prolonging the compound's half-life (
    
    
    
    ) and reducing intrinsic clearance (
    
    
    ).
C. Conformational Locking

Both substituents prefer the equatorial position on the chair conformation of the morpholine ring to avoid 1,3-diaxial interactions.[4] However, the


 group has a larger van der Waals radius (2.2 Å) compared to 

(2.0 Å), creating a more rigid conformational lock. This can reduce the entropic penalty upon binding to a protein target.
Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting between these two bioisosteres during lead optimization.

SAR_Decision_Tree Start SAR Optimization Stage Issue_ID Identify Limiting Factor Start->Issue_ID Solubility Issue: Poor Aqueous Solubility Issue_ID->Solubility Metabolism Issue: High Clearance (CYP) Issue_ID->Metabolism Permeability Issue: Low Permeability / BBB Issue_ID->Permeability Potency Issue: Low Potency / Steric Fit Issue_ID->Potency Use_Methyl Select 2-Methylmorpholine Solubility->Use_Methyl Need Cation at pH 7.4 Use_CF3 Select 2-(Trifluoromethyl)morpholine Metabolism->Use_CF3 Block Oxidation Permeability->Use_CF3 Increase Neutral Fraction Potency->Use_Methyl Small Pocket Potency->Use_CF3 Hydrophobic Pocket Reason_Methyl Retains high pKa (Solubility) Smaller steric bulk Standard commercial availability Use_Methyl->Reason_Methyl Reason_CF3 Lowers pKa (Permeability) Blocks Metabolic Site (Stability) Modulates Lipophilicity Use_CF3->Reason_CF3

Figure 1: Strategic decision tree for selecting morpholine substituents based on lead compound liabilities.

Experimental Protocols

To validate the advantages of the trifluoromethyl analog, the following protocols are recommended.

A. Synthesis: Buchwald-Hartwig Amination

Since 2-(trifluoromethyl)morpholine is often supplied as the hydrochloride salt, a base must be used to liberate the free amine in situ.[1][4]

Reagents:

  • Aryl Halide (Substrate)[1][5]

  • 2-(Trifluoromethyl)morpholine HCl (1.2 equiv)[4]

  • 
     (2 mol%) / XPhos (4 mol%)
    
  • 
     or 
    
    
    
    (2.5 equiv)
  • Toluene or 1,4-Dioxane (anhydrous)[4]

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 mmol), 2-(Trifluoromethyl)morpholine HCl (1.2 mmol), and Base (2.5 mmol).

  • Catalyst Addition: Add the pre-mixed catalyst/ligand solution (

    
     / XPhos) in solvent (5 mL).
    
  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: The CF3 product will likely elute faster (higher Rf) than the methyl analog due to lower polarity.

B. In Vitro Metabolic Stability Assay (Microsomal)

This assay quantifies the "metabolic shielding" effect.[1]

Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )[4]
    
  • Test Compounds (1 µM final concentration in phosphate buffer)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

Expected Outcome: The 2-(trifluoromethyl)morpholine analog should exhibit a significantly longer


 compared to the 2-methylmorpholine analog if the morpholine ring is the primary site of metabolism.
Metabolic Pathway Comparison

The diagram below visualizes how the trifluoromethyl group diverts metabolic pathways compared to the methyl group.

Metabolic_Pathways Me_Morph 2-Methylmorpholine Derivative CYP CYP450 (Oxidation) Me_Morph->CYP CF3_Morph 2-(CF3)morpholine Derivative CF3_Morph->CYP Blocked Met_OH Hydroxylated Methyl (-CH2OH) CYP->Met_OH High Rate Stable Metabolically Stable Parent Compound CYP->Stable No Oxidation at C2 Met_COOH Carboxylic Acid (-COOH) Met_OH->Met_COOH Ring_Open Ring Opening (Inactive/Toxic) Met_OH->Ring_Open

Figure 2: Comparative metabolic fate.[1][4] The methyl group provides a handle for oxidative degradation, whereas the trifluoromethyl group resists CYP450 attack.

References
  • Synthesis and Properties of Trifluoromethylmorpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][4] Tetrahedron, 2013. 6

  • Metabolic Stability of Morpholine Isosteres: Borsari, C., et al. "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 2023. 7

  • The Fluorine Effect in Medicinal Chemistry: Hagenaars, et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, 2025.[8] 8

  • Basicity and Conformation of Fluorinated Amines: "Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines." Beilstein Journal of Organic Chemistry, 2020. 9

  • Commercial Availability & Safety Data: PubChem Compound Summary for CID 68285203: (2S)-2-(trifluoromethyl)morpholine hydrochloride.[1][4] 1

Sources

Technical Guide: Comparative Analysis of 2-(Trifluoromethyl)morpholine and Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide comparing the pKa and physicochemical properties of 2-(Trifluoromethyl)morpholine and Morpholine .

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, often employed to modulate solubility and pharmacokinetic profiles.[1] The introduction of a trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the physicochemical landscape of the molecule.

This guide analyzes the acidity constant (pKa), lipophilicity, and electronic properties of 2-(trifluoromethyl)morpholine compared to the parent morpholine, providing actionable data for lead optimization.

Quick Comparison Data
PropertyMorpholine 2-(Trifluoromethyl)morpholine Delta / Impact
pKa (Conjugate Acid) 8.36 – 8.50 ~7.46 (Predicted/Experimental Trend)↓ ~1.0 unit (Reduced Basicity)
LogP (Lipophilicity) -0.86 ~0.90 ↑ ~1.7 units (Increased Lipophilicity)
Electronic Effect Standard amineStrong -I (Inductive) withdrawalReduced N-lone pair availability
Metabolic Stability Susceptible to C2/C3 oxidationC2 blocked; C3 deactivatedEnhanced metabolic stability

Key Insight: The ~1.0 log unit drop in pKa brings 2-(trifluoromethyl)morpholine closer to physiological pH (7.4). This reduces the percentage of ionized species in the bloodstream compared to morpholine, potentially improving passive membrane permeability and reducing liability for hERG channel inhibition or phospholipidosis.

Structural & Electronic Analysis

Structural Topology

To understand the pKa shift, one must map the distance between the electron-withdrawing group (EWG) and the basic center.

  • Morpholine: 1,4-oxazinane. Numbering starts at Oxygen (1). Nitrogen is at position 4.

  • 2-(Trifluoromethyl)morpholine: The -CF₃ group is attached to C2.

  • Path of Influence: The inductive effect must travel through the sigma bond framework: CF₃ → C2 → C3 → N4 .

Mechanism of pKa Shift

The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms.

  • Inductive Withdrawal (-I): The -CF₃ group pulls electron density from C2.

  • Propagation: This deficiency is transmitted to C3 and subsequently to the Nitrogen atom (N4).

  • Lone Pair Availability: The electron density on the nitrogen lone pair is reduced.

  • Thermodynamics: The conjugate acid (ammonium species) becomes more acidic (less stable) because the destabilizing positive charge is intensified by the nearby electron-withdrawing network. Consequently, the neutral amine is favored, lowering the pKa.

Visualization of Electronic Effects

The following diagram illustrates the structural relationship and the propagation of the inductive effect.

G cluster_0 Morpholine (Reference) cluster_1 2-(CF3)morpholine M_Struct Morpholine pKa ~ 8.4 M_N N4 Lone Pair High Density M_Struct->M_N Standard Basicity CF3_Struct 2-CF3-Morpholine pKa ~ 7.5 CF3_Group -CF3 Group (Strong -I Effect) CF3_Struct->CF3_Group Path Transmission Path C2 -> C3 -> N4 CF3_Group->Path Pulls e- density CF3_N N4 Lone Pair Reduced Density Path->CF3_N Destabilizes Cation

Caption: Comparative logic flow showing how the -CF3 group exerts an inductive effect through the carbon backbone to lower the basicity of the nitrogen center.

Experimental Determination of pKa

For fluorinated amines, accurate pKa determination is critical as prediction algorithms often struggle with specific through-space electronic effects.

Method A: Potentiometric Titration (Gold Standard)

This method is self-validating and ideal for compounds with reasonable water solubility (>1 mM).

Protocol:

  • Preparation: Dissolve 2-(trifluoromethyl)morpholine hydrochloride (approx. 3-5 mg) in degassed water (20 mL) to achieve a concentration of ~1 mM.

  • Ionic Strength: Add KCl to maintain a constant ionic strength (I = 0.15 M), mimicking physiological conditions.

  • Titrant: Use standardized 0.1 M KOH (carbonate-free).

  • Execution: Perform the titration under an inert atmosphere (Argon/Nitrogen) at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point.

  • Validation: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) before use.

Method B: ¹H-NMR Titration (For Low Solubility/Small Scale)

Since the chemical shift (δ) of protons adjacent to the nitrogen (at C3 and C5) changes depending on the protonation state, NMR is a powerful tool for pKa measurement.

Protocol:

  • Sample: Prepare a solution of the amine in D₂O (or 9:1 H₂O:D₂O) with phosphate buffer components.

  • Titration: Adjust pH using dilute DCl and NaOD. Measure the in situ pH using a micro-electrode.

  • Measurement: Record ¹H-NMR spectra at ~10-12 different pH points ranging from pH 4 to pH 10.

  • Calculation: Plot the chemical shift (δ) of the H3 protons against pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Experimental Workflow Diagram

Experiment Start Start: Pure 2-CF3-Morpholine HCl Solubility Check Aqueous Solubility Start->Solubility Decision > 1 mM? Solubility->Decision MethodA Method A: Potentiometric Titration (High Precision) Decision->MethodA Yes MethodB Method B: NMR Titration (Low Consumption) Decision->MethodB No ProcessA 1. Dissolve in 0.15M KCl 2. Titrate with KOH under Ar 3. Determine Half-Eq Point MethodA->ProcessA ProcessB 1. Dissolve in D2O 2. Adjust pH (DCl/NaOD) 3. Track Chemical Shift (δ) MethodB->ProcessB Result Calculate pKa via Henderson-Hasselbalch Fit ProcessA->Result ProcessB->Result

Caption: Decision tree and workflow for experimentally validating the pKa of fluorinated morpholines.

Implications for Drug Discovery[1][2][3][4][5][6]

Bioisosteric Replacement

Replacing morpholine with 2-(trifluoromethyl)morpholine is a strategic "bioisosteric switch."

  • Lipophilicity Modulation: The -CF₃ group increases LogP by nearly 2 units. This is useful if the parent morpholine compound is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes efficiently.

  • Metabolic Blocking: The C2 position of morpholine is a metabolic "hotspot" susceptible to oxidative metabolism (cytochrome P450). Substituting C2 with -CF₃ blocks this site, potentially increasing the drug's half-life (

    
    ).
    
Basicity and Permeability

The reduction in pKa from ~8.4 to ~7.5 is highly advantageous.

  • At pH 7.4 (Blood):

    • Morpholine (pKa 8.4): ~90% ionized (cationic), 10% neutral.

    • 2-CF3-Morpholine (pKa 7.5): ~55% ionized, 45% neutral .

  • Impact: The significantly higher fraction of neutral species enhances passive diffusion through lipid bilayers.

References

  • Shcherbatiuk, A. V., et al. (2013).[2][3][4] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 165356568, Morpholine, 2-fluoro-2-(trifluoromethyl)-". PubChem.

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2(8), 1100-1115. (Foundational text on fluorine's effect on amine pKa).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • ChemicalBook. (2025). "2-(Trifluoromethyl)morpholine Properties and Data."

Sources

Quantum Mechanical Calculations on the Structure of 2-(Trifluoromethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[1][2][3] Its conformation, typically a chair form, dictates the spatial arrangement of its substituents, thereby affecting interactions with biological targets.[2][4] The introduction of a bulky and strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to have a profound impact on the ring's geometry and conformational preferences.

This guide will compare theoretical calculations with available experimental data, offering a comprehensive protocol for researchers to conduct similar in silico studies.

Conformational Landscape of 2-(Trifluoromethyl)morpholine

The conformational analysis of the morpholine ring is central to understanding its role as a pharmacophore.[2] Like cyclohexane, morpholine predominantly adopts a chair conformation to minimize steric and torsional strain.[2] However, the presence of the nitrogen and oxygen heteroatoms introduces additional complexity. For 2-(Trifluoromethyl)morpholine, two primary chair conformations are of interest: one with the trifluoromethyl group in an axial orientation and another with it in an equatorial position.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of these conformers.[5][6][7] It is hypothesized that the equatorial conformation of the trifluoromethyl group will be significantly more stable due to the minimization of 1,3-diaxial interactions.

Below is a diagram illustrating the key conformational isomers of 2-(Trifluoromethyl)morpholine.

G cluster_axial Axial CF3 Conformer cluster_equatorial Equatorial CF3 Conformer cluster_boat Higher Energy Conformers axial Chair (Axial CF3) equatorial Chair (Equatorial CF3) axial->equatorial Ring Inversion (Equatorial Preferred) boat Boat/Twist-Boat axial->boat Higher Energy Transition equatorial->boat Higher Energy Transition

Caption: Conformational isomers of 2-(Trifluoromethyl)morpholine.

Comparative Analysis of Structural Parameters

A crucial aspect of validating computational models is the comparison of calculated geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from X-ray crystallography. While a specific crystallographic study for the parent 2-(Trifluoromethyl)morpholine was not found in the initial search, data for its derivatives can provide a valuable benchmark.[8]

The following table presents a hypothetical comparison of calculated and expected experimental values for key geometric parameters of the most stable equatorial conformer of 2-(Trifluoromethyl)morpholine. The computational data is based on a typical DFT calculation at the B3LYP/6-311+G(d,p) level of theory, a widely used method for organic molecules.[9]

ParameterCalculated Value (B3LYP/6-311+G(d,p))Expected Experimental RangeJustification for Discrepancies
Bond Lengths (Å)
C2-C(F3)1.541.52 - 1.56The strong electronegativity of the fluorine atoms can slightly shorten this bond.
C-F (average)1.351.33 - 1.37Generally consistent across trifluoromethylated compounds.
C2-N1.471.46 - 1.49Standard C-N single bond length in a heterocyclic amine.
C-O (average)1.431.42 - 1.45Typical C-O single bond length in an ether-like environment.
Bond Angles (°) **
N-C2-C(F3)110.5109 - 112The bulky CF3 group can cause slight deviations from the ideal tetrahedral angle.
O-C-C-N (ring)~55~53 - 58Reflects the puckering of the chair conformation.
Dihedral Angles (°) **
H-N-C2-H~175~170 - 180Indicates the relative orientation of substituents on the N and C2 atoms.

Note: The "Expected Experimental Range" is derived from general principles of organic chemistry and data from similar morpholine derivatives.

Experimental Protocol: Quantum Mechanical Calculations

This section provides a step-by-step methodology for performing quantum mechanical calculations on 2-(Trifluoromethyl)morpholine using a common software package like Gaussian.

1. Molecular Structure Generation:

  • Construct the 3D structure of 2-(Trifluoromethyl)morpholine in both the axial and equatorial conformations using a molecular builder such as GaussView or Avogadro.

  • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

2. Computational Method Selection:

  • Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost. The B3LYP functional is a robust choice for many organic systems.[5][6]

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is advisable. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on nitrogen and oxygen, while polarization functions (d,p) are crucial for the electronegative fluorine atoms.[9]

3. Input File Preparation:

  • Create an input file for the quantum chemistry software.

  • Specify the coordinates of the atoms.

  • Define the charge (0) and spin multiplicity (1 for a singlet state).

  • Include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

4. Calculation Execution and Analysis:

  • Run the calculation on a suitable computational resource.

  • Analyze the output file to extract the optimized geometric parameters, energies, and vibrational frequencies.

  • Compare the energies of the axial and equatorial conformers to determine their relative stability. The difference in Gibbs free energy (ΔG) will provide the most accurate picture of the conformational equilibrium.

Below is a workflow diagram illustrating the computational protocol.

G start Start: Define Research Question mol_build 1. Build 3D Structures (Axial & Equatorial) start->mol_build method_select 2. Select Computational Method (e.g., B3LYP/6-311+G(d,p)) mol_build->method_select input_prep 3. Prepare Input Files (Opt + Freq) method_select->input_prep run_calc 4. Execute Quantum Mechanical Calculations input_prep->run_calc analysis 5. Analyze Output Data (Energies, Geometries, Frequencies) run_calc->analysis comparison 6. Compare with Experimental Data (if available) analysis->comparison conclusion End: Draw Conclusions comparison->conclusion

Caption: Computational workflow for 2-(Trifluoromethyl)morpholine.

Conclusion

Quantum mechanical calculations provide an indispensable tool for characterizing the three-dimensional structure and conformational preferences of 2-(Trifluoromethyl)morpholine. The insights gained from these in silico studies are vital for rational drug design, enabling researchers to predict how this important building block will influence the overall shape and properties of a larger drug molecule. By following the outlined protocols and comparative analysis, scientists can confidently leverage computational chemistry to accelerate their research and development efforts in the pharmaceutical industry.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Morpholine, 2-fluoro-2-(trifluoromethyl)- | C5H7F4NO | CID 165356568. PubChem. [Link]

  • Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. ResearchGate. [Link]

  • Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]

  • Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. ResearchGate. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • N-(3,3,3-TRIFLUORO-2-TRIFLUOROMETHYLPROPYL)-MORPHOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT In Stock. Anichem. [Link]

  • Synthesis, spectroscopic characterizations, DFT calculations and molecular docking studies of new quinoline-oxirane/pip…. OUCI. [Link]

  • N-Fluoroalkylated Morpholinos - a New Class of Nucleoside Analogues. PubMed. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Experimental observation of quantum mechanical fluorine tunnelling. PMC. [Link]

  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

  • Morpholine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Cross-Validation of Analytical Methods for 2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-(Trifluoromethyl)morpholine hydrochloride Content Type: Publish Comparison Guide

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Analytical Challenge

2-(Trifluoromethyl)morpholine hydrochloride (CAS 1313019-03-2 / 1394909-69-3) is a critical fluorinated building block in modern medicinal chemistry.[1] Its analysis presents a "perfect storm" of challenges:

  • Lack of Chromophore: The morpholine ring is UV-transparent, and the trifluoromethyl group does not provide significant conjugation for standard UV detection (>220 nm).

  • Physicochemical Ambiguity: The electron-withdrawing

    
     group lowers the amine pKa (approx. 7.4) compared to morpholine (8.5), altering its behavior in pH-dependent separations.
    
  • Salt vs. Free Base: As a hydrochloride salt, it is non-volatile (challenging for GC) and highly polar (challenging for RP-HPLC retention).

This guide details a triangulated cross-validation strategy using three orthogonal techniques: Derivatization-HPLC-UV , GC-FID , and Potentiometric Titration . By validating these methods against each other, researchers can ensure data integrity that a single method cannot provide.

Compound Profile & Physicochemical Logic[1][2]

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Analytical Implication
Structure Morpholine ring with 2-

No native UV absorption.[1]
pKa (Amine) ~7.2 - 7.5Lower basicity than morpholine due to

inductive effect.[1] Buffer pH must be <5.0 to keep it protonated (HPLC) or >9.0 to free-base it (Extraction).
LogP ~0.6More lipophilic than morpholine (-0.[1]86) but still polar. Retains poorly on C18 without modification.
Form Hydrochloride SaltIonic.[1] Requires neutralization for GC or ion-pairing/derivatization for HPLC.[1]

Method 1: HPLC-UV via Benzoyl Chloride Derivatization

Role: Purity Profiling & Organic Impurities Status: Primary Chromatographic Method[1]

Direct UV detection at 200 nm is prone to noise and solvent interference. We recommend pre-column derivatization with Benzoyl Chloride (BzCl) . This reaction attaches a phenyl group to the secondary amine, introducing a strong chromophore (UV 254 nm) and significantly increasing lipophilicity for stable C18 retention.

Experimental Protocol
  • Reagent Prep:

    • Borate Buffer (pH 9.5): Dissolve sodium tetraborate in water.

    • BzCl Solution: 5% v/v Benzoyl Chloride in Acetonitrile (Prepare fresh).

  • Derivatization Reaction:

    • Mix 500 µL Sample (1 mg/mL in water) with 500 µL Borate Buffer .

    • Add 50 µL BzCl Solution . Vortex vigorously for 30 seconds.

    • Wait 5 minutes (Reaction is instantaneous at RT).

    • Quench with 100 µL Glycine solution (to consume excess BzCl).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Phosphoric Acid / B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: UV at 254 nm .

Why this works: The


 group does not sterically hinder the nitrogen enough to prevent benzoylation. The resulting amide is stable and highly UV active.

Method 2: GC-FID (Free Base Extraction)

Role: Volatile Impurity Check & Orthogonal Assay Status: Secondary Confirmation[1]

Since the HCl salt is non-volatile, it must be converted to the free base. The


 group increases volatility compared to bare morpholine, making GC an excellent check for solvent residues and volatile organic impurities that HPLC might miss.
Experimental Protocol
  • Sample Prep (Free-Basing):

    • Dissolve 10 mg of salt in 1 mL 1M NaOH .

    • Add 1 mL Dichloromethane (DCM) containing an internal standard (e.g., Dodecane).

    • Vortex for 1 min and centrifuge.

    • Inject the bottom organic layer.

  • GC Conditions:

    • Inlet: Split 1:20, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Carrier: Helium at 1.0 mL/min.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Detector: FID at 280°C.

Causality: The high pH (>9) ensures the amine (pKa ~7.4) is fully deprotonated and partitions into the DCM layer.

Method 3: Potentiometric Titration

Role: Absolute Stoichiometry & Salt Verification Status: The "Truth" Standard

Chromatography relies on reference standards. Titration relies on physics and stoichiometry. It validates the "Assay" value derived from HPLC.

Protocol A: Non-Aqueous Amine Titration
  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ).
    
  • Detection: Potentiometric electrode.

  • Note: The

    
     group reduces the inflection sharpness compared to non-fluorinated amines, but it is still distinct in acetic acid.
    
Protocol B: Argentometric Titration (Chloride Content)
  • Solvent: Water/Methanol (50:50).

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Detection: Silver electrode.

  • Result: Confirms the mono-hydrochloride stoichiometry (Theoretical Cl content: ~18.6%).

Cross-Validation Matrix

The power of this guide lies in comparing these three datasets.

ParameterHPLC-UV (Deriv)GC-FIDTitration (Cl-)Interpretation of Discrepancy
Assay (Purity) 99.5%99.8%99.1%HPLC/GC ignore inorganic salts/moisture. Titration accounts for total mass. A lower titration value suggests moisture or excess HCl.
Impurity Profile Detects non-volatilesDetects volatilesN/AGC sees residual solvents HPLC misses.[1] HPLC sees heavy byproducts GC misses.
Specificity High (for amine)High (for volatiles)Low (Specific to ion)If Titration is >100%, you may have excess chloride (e.g., NaCl contaminant).[1]

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct validation path.

AnalyticalWorkflow Start Sample: 2-(CF3)Morpholine HCl CheckProp Check Properties: Salt Form? UV Active? Start->CheckProp Branch1 Stoichiometry Check CheckProp->Branch1 Branch2 Impurity Profiling CheckProp->Branch2 Titration Potentiometric Titration (AgNO3 for Cl-) Branch1->Titration Absolute Assay Decision UV Active? Branch2->Decision Validate FINAL COA (Certificate of Analysis) Titration->Validate Cross-Validate Deriv Derivatization (Benzoyl Chloride) Decision->Deriv No (Weak UV) GC GC-FID (Free Base Extraction) Decision->GC Volatile Check HPLC HPLC-UV (254 nm) C18 Column Deriv->HPLC Stable Amide HPLC->Validate GC->Validate

Caption: Decision tree for selecting orthogonal methods to ensure full coverage of the compound's quality profile.

Diagram 2: The Derivatization Mechanism

Understanding the chemistry ensures the protocol is followed correctly.

ReactionMechanism Reactants 2-(CF3)Morpholine (Weak UV, Polar) Condition pH 9.5 Buffer (Schotten-Baumann) Reactants->Condition Reagent Benzoyl Chloride (UV Active) Reagent->Condition Product N-Benzoyl-2-(CF3)Morpholine (Strong UV 254nm, Lipophilic) Condition->Product Nucleophilic Acyl Substitution

Caption: Chemical transformation of the analyte to enable sensitive UV detection and stable HPLC retention.

References

  • BenchChem. (2025).[2] 2-(Trifluoromethyl)morpholine Properties and Applications. Retrieved from

  • European Medicines Agency (EMA). (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from

  • Wong, J. W., et al. (2017). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics". Journal of Chromatography A. Retrieved from

  • Enamine. (2018).[3][4] Synthesis and properties of trifluoromethylmorpholines. Retrieved from

  • Malec, P. A. (2017). "Derivatization Methods for Improved Metabolome Analysis". University of Michigan Deep Blue. Retrieved from

Sources

Safety Operating Guide

2-(Trifluoromethyl)morpholine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the safe handling and disposal of 2-(Trifluoromethyl)morpholine hydrochloride .

Executive Summary & Chemical Profile

2-(Trifluoromethyl)morpholine hydrochloride (CAS: 1196152-51-8) presents a dual-hazard profile common to fluorinated building blocks: it combines the corrosivity and acidity of a hydrochloride salt with the thermal stability and potential toxicity of a trifluoromethylated amine.[1]

Unlike standard organic waste, this compound contains fluorine . Standard incineration without flue-gas scrubbing can release Hydrogen Fluoride (HF) gas, a critical environmental and safety violation. Therefore, this waste stream must be flagged specifically as "Halogenated Organic" to ensure the receiving facility utilizes HF-scrubbing incinerators.

PropertyDataOperational Implication
Molecular Formula C₅H₈F₃NO[1][2][3][4][5] · HClContains Fluorine and Chloride.[1]
Physical State Solid (Crystalline)Dust inhalation hazard; hygroscopic.[1]
Acidity Acidic (HCl salt)Potential D002 (Corrosive) characteristic if dissolved.[1]
Stability Stable at RTDo not mix with strong oxidizers or strong bases.[1]
Thermal Decomp. HF, HCl, NOx, COxStrictly prohibited from standard trash or bio-waste streams.[1]

Immediate Safety Assessment (The "Barrier Protocol")

Before initiating any disposal workflow, you must establish a safety barrier. This compound is an irritant to mucous membranes and can cause severe eye damage.[6]

  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling the solid powder outside a fume hood.

  • Dermal: Double-gloving (Nitrile, minimum 5 mil thickness) is required. The hydrochloride salt can react with moisture on skin to form hydrochloric acid, causing irritation.

  • Ocular: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust generation.

Waste Characterization & Segregation Logic

Proper characterization is the cornerstone of regulatory compliance (RCRA). Because 2-(Trifluoromethyl)morpholine hydrochloride is likely an "unlisted" chemical (not on the P or U lists), it must be characterized by its properties.

Primary Classification: Halogenated Organic Solid.

  • Why? The presence of the trifluoromethyl group (

    
    ) mandates the "Halogenated" tag. This prevents the waste from being fed into fuel-blending programs that cannot handle halogen emissions.
    

Secondary Classification: Acidic/Corrosive (if in solution).

  • Why? As an HCl salt, aqueous solutions may have a pH < 2.0, triggering the D002 hazardous waste code.

Segregation Rules (The "Never-Mix" List)
  • Strong Bases (NaOH, KOH): Mixing will liberate the free amine, which may be volatile and have a different toxicity profile.

  • Oxidizers (Permanganates, Nitrates): Risk of exothermic reaction and fire.

  • Non-Halogenated Solvents: Do not dilute this waste into non-halogenated streams (e.g., pure acetone waste). It renders the entire drum "Halogenated," significantly increasing disposal costs.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Preferred Method)

Best for: Expired reagent, spilled solids, or excess dry product.

  • Containment: Transfer the solid directly into a clear, wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers, as the HCl salt can corrode them over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "2-(Trifluoromethyl)morpholine HCl, Solid."[5]

    • Hazard Checkbox: Check "Toxic" and "Corrosive" (if applicable to your local protocol).

    • Tag: Write "HALOGENATED."

  • Sealing: Ensure the lid is screw-top and lined with Teflon or polyethylene. Parafilm the seal to prevent moisture ingress (hygroscopy can turn the salt into a sticky sludge).

  • Secondary Containment: Place the jar into a secondary bin designated for "Solid Halogenated Waste" until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Washings)

Best for: Reaction mixtures or dissolved waste.

  • pH Check: Check the pH of the solution.[7]

    • If pH < 2: It is Corrosive (D002).

    • If pH > 2: It is likely just Toxic/Halogenated.

  • Collection: Pour into the Halogenated Solvent Waste drum (typically the "Red Can" or designated carboy).

    • Note: Ensure the drum is compatible with acidic waste. If the drum contains basic waste, STOP . Neutralize your waste first or start a separate container to avoid dangerous gas generation.

  • Rinsing: Triple rinse the original vessel with a small amount of acetone or methanol and add the rinsate to the same waste container.

Visualized Decision Workflows

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream, preventing costly re-classification or safety incidents.

DisposalDecision Start Waste Generation: 2-(Trifluoromethyl)morpholine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Jar Label: 'Halogenated Solid' Solid->SolidAction LiquidCheck Check pH Liquid->LiquidCheck Acidic pH < 2.0 LiquidCheck->Acidic Neutral pH 2.0 - 12.0 LiquidCheck->Neutral SegregationWarning WARNING: Do not mix with Bases or Oxidizers Acidic->SegregationWarning NeutralAction Dispose in 'Halogenated Solvent' Drum Neutral->NeutralAction AcidAction Segregate as 'Corrosive Halogenated' SegregationWarning->AcidAction

Caption: Decision logic for segregating 2-(Trifluoromethyl)morpholine HCl based on physical state and pH, ensuring compatibility with halogenated waste streams.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE 2. Don PPE: Goggles, Nitrile Gloves, Lab Coat Evacuate->PPE Contain 3. Containment PPE->Contain DrySpill Dry Spill: Cover with wet paper towel to prevent dust Contain->DrySpill WetSpill Wet Spill: Absorb with Vermiculite or Chem-Sorb Contain->WetSpill Clean 4. Collect & Clean DrySpill->Clean WetSpill->Clean DoubleBag 5. Double Bag Waste Label as Hazardous Clean->DoubleBag

Caption: Step-by-step spill response protocol emphasizing dust suppression for solids and absorption for liquids.

Regulatory Compliance & Documentation

To ensure your facility passes EPA/EHS audits, adhere to the following documentation standards:

  • RCRA Codes:

    • If the waste is a pure, unused commercial chemical product being discarded, check if it is listed (P or U list). If unlisted (most likely for this specific CAS), apply characteristic codes if applicable (e.g., D002 for corrosivity).

    • If it is a solvent mixture, use F-codes (e.g., F002) only if it contains listed halogenated solvents (like DCM). Otherwise, classify by characteristic.

  • Lab Packing: Small containers of this salt are best disposed of via "Lab Pack," where a waste contractor packs compatible small bottles into a larger drum filled with absorbent. This is the safest method for research quantities.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024).[3] Compound Summary: Morpholine, 2-(trifluoromethyl)-, hydrochloride.[1][2][3][4][5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 2-(Trifluoromethyl)morpholine hydrochloride

[1]

Executive Summary & Risk Profile

2-(Trifluoromethyl)morpholine hydrochloride (CAS: 1196152-51-8) represents a distinct class of fluorinated heterocycles used frequently as bioisosteres in medicinal chemistry.[1] While morpholine derivatives are ubiquitous, the addition of the trifluoromethyl (

The

bioactive irritant with specific inhalation risks.
Hazard Identification (GHS Classification)
Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]Systemic absorption enhanced by fluorination.[1]
Skin Irritation 2H315Causes skin irritation.[1][3][4]Acidic hydrolysis of HCl salt on moist skin.[1]
Eye Irritation 2AH319Causes serious eye irritation.[1][3][5][6][7][8]Direct abrasive and acidic damage to corneal epithelium.[1]
STOT - SE 3H335May cause respiratory irritation.[1][2][3][5][8]Inhalation of dust triggers mucosal inflammation.[1]

Personal Protective Equipment (PPE) Strategy

Rationale: The primary route of occupational exposure for this solid hydrochloride salt is inhalation of dust during weighing and dermal contact with stock solutions.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling (weighing, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator (e.g., 3M 8293) is required. Note: Surgical masks offer zero protection against chemical salts.

B. Hand Protection (The Contact Barrier)

The choice of glove depends on the state of the matter (Solid vs. Solution).

StateGlove MaterialThicknessRationale
Solid (Powder) Nitrile

5 mil
Excellent resistance to dry particulates.[1] Standard nitrile prevents skin contact with the acidic salt.[9]
Aqueous Solution Nitrile

5 mil
Nitrile performs well against acidic aqueous solutions.[1][9]
Organic Solution Solvent Dependent VariableIf dissolved in DCM/Chloroform , standard nitrile degrades rapidly.[1] Use PVA or Silver Shield laminate gloves.[1]
C. Eye & Body Protection[7]
  • Eyes: Chemical Splash Goggles are preferred over safety glasses.[1] The HCl salt is hygroscopic; if dust contacts the eye, it rapidly dissolves in tear fluid, creating a localized acidic environment that causes immediate, severe irritation.

  • Body: Standard cotton/polyester lab coat with buttoned cuffs.[1]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Use this protocol to minimize static-induced dust dispersion, a common issue with fluorinated solids.[1]

  • Static Neutralization: Fluorinated powders are prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance draft shield before transferring.

  • Taring: Tare the receiving vial with its cap loosely on to prevent draft interference, then remove the cap only for the transfer.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle.

  • Dissolution: Add solvent immediately after weighing to trap the dust in solution.

    • Caution: The dissolution of HCl salts can be slightly exothermic. Add solvent slowly.[1]

Protocol B: Waste Disposal & Deactivation[4]
  • Stream: Segregate as Halogenated Organic Waste .

    • Why? The presence of the Trifluoromethyl (

      
      ) group prohibits disposal in non-halogenated streams (which are often used as fuel blending). Halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts.[1]
      
  • Labeling: Clearly mark the tag with "Fluorinated Organic Solid" and "Acidic".

Emergency Response Workflows

Visualization: Spill Response Logic

This diagram outlines the decision matrix for handling spills of 2-(Trifluoromethyl)morpholine hydrochloride.

SpillResponseStartSpill DetectedAssessAssess State of MatterStart->AssessSolidDry Solid (Powder)Assess->Solid Powder LiquidSolution (Liquid)Assess->Liquid Liquid DryClean1. Avoid Dust Generation2. Cover with wet paper towel3. Scoop into bagSolid->DryClean Prevent Inhalation WetClean1. Absorb with Vermiculite/Pad2. Neutralize surface (Bicarb)3. Double bagLiquid->WetClean Contain Spread DisposalLabel: 'Halogenated Organic Waste'Dispose via EHSDryClean->DisposalWetClean->Disposal

Figure 1: Decision logic for spill remediation, prioritizing dust suppression for solids and containment for liquids.[1]

Visualization: PPE Selection Matrix

Use this flowchart to determine the correct glove type based on the solvent system.

PPESelectionTaskHandling TaskStateChemical State?Task->StateSolidSolid PowderState->SolidSolnIn SolutionState->SolnNitrileStandard Nitrile Gloves(>5 mil)Solid->Nitrile Dry Handling SolventCheckCheck Solvent TypeSoln->SolventCheckSolventCheck->Nitrile Water, Methanol, DMSO LaminateSilver Shield / PVA GlovesSolventCheck->Laminate DCM, Chloroform, THF

Figure 2: Glove selection protocol.[1] Note that while the solid is safe with nitrile, the solvent carrier dictates protection in solution.

References

  • National Center for Biotechnology Information.[1] (2023).[1][5][10] PubChem Compound Summary for CID 44544773, 2-(Trifluoromethyl)morpholine hydrochloride. PubChem.[1] [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.